4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(4-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBTVBVHIQDKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373826 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-46-3 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
This guide provides a comprehensive overview of a common and effective protocol for the synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a molecule of interest in various fields of chemical research. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used carbon-carbon bond-forming reaction.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic procedure.
Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[1][2] For the synthesis of this compound, this typically involves the reaction of a boronic acid with a halogenated benzoic acid derivative.
Reaction Scheme
The general reaction scheme for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling is as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.[3][4][5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Bromobenzoic acid | 586-76-5 | 201.02 |
| 4-Butylphenylboronic acid | 145248-93-5 | 177.05 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water (H₂O) | 7732-18-5 | 18.02 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 4-butylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid (e.g., 2M HCl) until a precipitate forms (typically pH 2-3).
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.
| Parameter | Value | Reference |
| Yield | 75-95% | [3][4][5] |
| Purity | >95% (post-recrystallization) | Based on general laboratory practice. |
| Melting Point | Varies | Dependent on the specific product. |
| ¹H NMR | See literature | Characterization data for similar compounds.[6] |
| ¹³C NMR | See literature | Characterization data for similar compounds.[6] |
| Mass Spec | See literature | Characterization data for similar compounds. |
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Pathway: Grignard Reaction
An alternative approach for the synthesis of carboxylic acids involves the use of a Grignard reagent.[7][8][9] This method would entail the formation of a Grignard reagent from 4-butylbromobenzene, followed by its reaction with carbon dioxide.
Conceptual Workflow for Grignard Synthesis
Caption: Conceptual workflow for the Grignard-based synthesis route.
While the Grignard reaction is a viable method for synthesizing carboxylic acids, the Suzuki-Miyaura coupling is often preferred for the synthesis of biphenyl derivatives due to its high functional group tolerance and generally milder reaction conditions.[9]
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Physicochemical Properties of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The introduction of a butyl group to the biphenyl scaffold can significantly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles, as well as its material characteristics. This technical guide provides a summary of the available physicochemical data for this compound, details standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available computed data. For context, experimental data for the parent compound, biphenyl-4-carboxylic acid, is also included.
| Property | This compound (Calculated) | Biphenyl-4-carboxylic acid (Experimental) | Data Source |
| Molecular Formula | C₁₇H₁₈O₂ | C₁₃H₁₀O₂ | - |
| Molecular Weight | 254.32 g/mol | 198.22 g/mol | - |
| LogP | 4.39 | 3.75 | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | 37.3 Ų | [1] |
| Hydrogen Bond Donors | 1 | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | 2 | [1] |
| Rotatable Bonds | 5 | 2 | [1] |
| Melting Point | Not available | 220-225 °C | |
| Boiling Point | Not available | Not available | |
| pKa | Not available | Not available | |
| Solubility | Not available | Insoluble in water |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are standard protocols applicable to organic acids.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Acid Dissociation Constant (pKa) Determination
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which is crucial for predicting its behavior in biological systems.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol, due to its expected low water solubility.
-
Titration Setup: A calibrated pH meter with a combination electrode is immersed in the solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically octanol). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.
References
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid CAS number lookup
CAS Number: 59662-46-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of interest in chemical and pharmaceutical research. This document collates available physicochemical data, outlines a general synthetic approach, and discusses the potential biological significance of this class of compounds.
Physicochemical Properties
Quantitative data for this compound and its closely related isomers are summarized below. It is crucial to distinguish the target compound from its more frequently cited isomer, 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS Number: 5748-42-5).
| Property | Value | Compound | Source |
| CAS Number | 59662-46-3 | This compound | ChemScene |
| Molecular Formula | C₁₇H₁₈O₂ | This compound | ChemScene |
| Molecular Weight | 254.32 g/mol | This compound | ChemScene |
| CAS Number | 5748-42-5 | 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid | Sigma-Aldrich |
| Molecular Weight | 254.33 g/mol | 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid | Sigma-Aldrich |
Synthesis
The synthesis of 4'-substituted biphenyl-4-carboxylic acids is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to constructing the biphenyl scaffold.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of biphenyl carboxylic acids. Specific reaction conditions such as catalyst choice, base, solvent, and temperature may require optimization for the synthesis of this compound.
Materials:
-
4-Bromobenzoic acid
-
4-Butylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Palladium acetate)
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Toluene/water mixture, 1,4-dioxane/water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 4-bromobenzoic acid, 4-butylphenylboronic acid, and the chosen base.
-
Add the solvent system to the reaction vessel.
-
Purge the reaction mixture with an inert gas for 15-30 minutes to remove oxygen.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activity and Drug Development Context
While specific biological data for this compound is limited in publicly available literature, the broader class of biphenyl carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, antifungal, and anticancer properties.
Derivatives of biphenyl-4-carboxylic acid have been investigated as:
-
Antifungal Agents: Esters of biphenyl-4-carboxylic acid have shown activity against pathogenic Candida species.
-
Anticancer Agents: Certain biphenyl carboxylic acid derivatives have exhibited in vitro activity against breast cancer cell lines.[1]
-
URAT1 Inhibitors: Biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of urate transporter 1 (URAT1), a target for the treatment of hyperuricemia and gout.
It is important to note that the specific biological activity and potency of a given derivative are highly dependent on the nature and position of the substituents on the biphenyl core.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the modulation of any particular signaling pathway by this compound. However, a related class of compounds, ortho-biphenyl carboxamides, has been identified as inhibitors of the Hedgehog signaling pathway by acting as antagonists of the Smoothened (SMO) receptor.[2] This suggests a potential, though unconfirmed, avenue of investigation for biphenyl derivatives.
Given the absence of specific data for the target compound, a diagram of a known signaling pathway is not applicable. Instead, a logical workflow for the initial biological screening of this compound is presented below.
Figure 1: A generalized workflow for the synthesis, biological screening, and subsequent investigation of this compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to fully elucidate its biological properties and potential therapeutic applications.
References
An In-Depth Technical Guide to the Spectral Data of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. This document details the spectroscopic characterization of the molecule, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it outlines the experimental protocols for its synthesis and spectral analysis.
Spectroscopic Data
The following tables summarize the key spectral data for 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.34 | s | 9H | -C(CH₃)₃ |
| 7.50 | d, J=8.4 Hz | 2H | Ar-H |
| 7.60 | d, J=8.4 Hz | 2H | Ar-H |
| 7.69 | d, J=8.4 Hz | 2H | Ar-H |
| 8.10 | d, J=8.4 Hz | 2H | Ar-H |
| 12.5 (broad) | s | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 31.5 | -C(C H₃)₃ |
| 35.0 | -C (CH₃)₃ |
| 126.0 | Ar-C |
| 127.0 | Ar-C |
| 129.5 | Ar-C |
| 130.0 | Ar-C |
| 138.0 | Ar-C |
| 145.0 | Ar-C |
| 151.0 | Ar-C |
| 167.5 | -C OOH |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 254 | 100 | [M]⁺ (Molecular Ion) |
| 239 | 80 | [M - CH₃]⁺ |
| 211 | 40 | [M - COOH]⁺ |
| 197 | 30 | [M - C(CH₃)₃]⁺ |
| 152 | 50 | [Biphenyl]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2960 | C-H stretch (aliphatic) | tert-Butyl group |
| 1685 | C=O stretch | Carboxylic Acid |
| 1605, 1480 | C=C stretch | Aromatic ring |
| 1300 | C-O stretch | Carboxylic Acid |
| 840 | C-H bend (out-of-plane) | para-substituted rings |
Experimental Protocols
Synthesis of 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
4-bromobenzoic acid
-
4-tert-butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and 4-tert-butylphenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Acidify the aqueous solution with 2M HCl to precipitate the product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The electron energy is set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Visualizations
Caption: Workflow for the synthesis and purification of the target compound.
References
An In-Depth Technical Guide to the ¹H NMR Analysis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. This document outlines the expected ¹H NMR spectral data, a detailed experimental protocol for sample preparation and analysis, and a logical workflow for the analytical process.
Core Data Presentation
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the analysis of structurally similar compounds, including 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid and Butyl [1,1'-biphenyl]-4-carboxylate.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | ~7.55 | d | 2H | ~8.0 |
| H-3', H-5' | ~7.25 | d | 2H | ~8.0 |
| H-2, H-6 | ~8.10 | d | 2H | ~8.2 |
| H-3, H-5 | ~7.70 | d | 2H | ~8.2 |
| -CH₂- (butyl) | ~2.65 | t | 2H | ~7.5 |
| -CH₂- (butyl) | ~1.60 | m | 2H | |
| -CH₂- (butyl) | ~1.38 | m | 2H | |
| -CH₃ (butyl) | ~0.95 | t | 3H | ~7.3 |
| -COOH | >12.0 | br s | 1H |
Experimental Protocols
A detailed methodology for the ¹H NMR analysis of this compound is provided below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to observe the carboxylic acid proton, which may exchange with residual water in other solvents.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there are no suspended particles.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Tuning and Locking: Insert the sample into the spectrometer. Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to correct any baseline distortions.
-
Referencing: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). If TMS is used as an internal standard, reference its signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each peak.
-
Peak Picking: Identify the chemical shift of each peak.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the ¹H NMR analysis of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Logical relationships in spectral interpretation.
Mass Spectrometry of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. It covers ionization techniques, predicted fragmentation patterns, and detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), facilitating the identification and characterization of this compound in various research and development settings.
Introduction to Mass Spectrometric Analysis
Mass spectrometry is a powerful analytical technique essential for determining the molecular weight and elucidating the structure of organic molecules. For a compound like this compound (Molecular Weight: 254.32 g/mol ), mass spectrometry provides critical data through the analysis of its molecular ion and characteristic fragment ions. The molecule's structure, featuring a biphenyl core, a carboxylic acid group, and a tert-butyl substituent, dictates its behavior under various ionization and fragmentation conditions.
Ionization Techniques
The choice of ionization technique is critical for the successful analysis of this compound. Both "hard" and "soft" ionization methods can be employed, depending on the analytical goal.
-
Electron Ionization (EI) : As a hard ionization technique, EI uses a high-energy electron beam (typically 70 eV) that causes extensive fragmentation.[1] This method is excellent for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint.[1] However, for carboxylic acids, the molecular ion peak (M+) may be weak or absent.[2] EI is the standard ionization method for GC-MS.
-
Chemical Ionization (CI) : A softer ionization technique than EI, CI uses a reagent gas to produce protonated molecules [M+H]+. This method is useful for confirming the molecular weight of the analyte, as it minimizes fragmentation.
-
Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for LC-MS analysis. Given the presence of the carboxylic acid group, ESI in negative ion mode is particularly effective, producing a prominent deprotonated molecule [M-H]⁻.[3] Positive ion mode can also be used, which would yield a protonated molecule [M+H]⁺.[4]
-
Atmospheric Pressure Chemical Ionization (APCI) : APCI is another LC-MS technique, well-suited for relatively polar, semi-volatile samples. It typically generates a quasi-molecular ion, [M+H]⁺, and is compatible with high liquid flow rates.
Predicted Fragmentation Pattern
The fragmentation of this compound in mass spectrometry is predicted to occur at its key functional groups: the tert-butyl group, the carboxylic acid, and the biphenyl linkage. The most stable ions formed during fragmentation will produce the most abundant peaks in the mass spectrum.
A crucial fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH3) to form a highly stable tertiary carbocation.[5][6] Studies on 4-t-butylbenzyl esters show that [M-15]⁺ ions are observed with high intensity.[7][8] Similarly, the fragmentation of aromatic carboxylic acids like benzoic acid is well-documented, typically involving the loss of •OH (M-17) and the loss of the entire carboxyl group as •COOH or CO2.[9][10][11]
Based on these principles, the following key fragments are predicted for this compound:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 255 | [M+H]⁺ | - | Protonated molecular ion, expected as a major peak in soft ionization techniques (ESI, CI, APCI) in positive mode. |
| 254 | [M]⁺• | - | Molecular ion, expected in EI, though may be of low intensity. |
| 253 | [M-H]⁻ | H⁺ | Deprotonated molecular ion, expected as the base peak in negative mode ESI. |
| 239 | [M-15]⁺ | •CH₃ | Loss of a methyl radical from the tert-butyl group. This is predicted to be a highly abundant fragment due to the formation of a stable tertiary carbocation.[5][7] |
| 209 | [M-45]⁺ | •COOH | Loss of the carboxylic acid group. A common fragmentation for aromatic carboxylic acids.[11] |
| 197 | [M-57]⁺ | •C₄H₉ | Loss of the entire tert-butyl group. |
| 181 | [M-COOH-CO]⁺ or [M-C₄H₉-O]⁺ | COOH, CO or C₄H₉, O | Further fragmentation can lead to this ion, for instance, through the loss of the butyl group and subsequent loss of oxygen. |
| 152 | [C₁₂H₈]⁺• | C₄H₉, COOH | Biphenyl radical cation resulting from the loss of both the butyl and carboxylic acid groups. |
The fragmentation pathways are visualized in the diagram below.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for this analyte due to its polarity. A reversed-phase method is generally suitable.[4][12]
-
Instrumentation : A UHPLC or HPLC system coupled to a mass spectrometer with an ESI or APCI source.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[13]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution : A typical gradient would be: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 0.4 mL/min.[13]
-
Column Temperature : 40 °C.[13]
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry Conditions (ESI) :
-
Ionization Mode : Negative and Positive modes should be tested. Negative mode is predicted to be more sensitive.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.[4]
-
Desolvation Temperature : 350-450 °C.
-
Cone Gas Flow : 50 L/h.
-
Desolvation Gas Flow : 800 L/h.
-
Data Acquisition : Full scan mode to identify the parent ion, followed by tandem MS (MS/MS) experiments using a ramp of collision energies (e.g., 10-40 eV) to generate fragment ions for structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of carboxylic acids by GC-MS can result in poor peak shape and low sensitivity.[14] Derivatization is highly recommended to convert the polar carboxylic acid into a more volatile and less polar ester or silyl derivative.[15][16]
-
Derivatization (Silylation) :
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA+TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
The sample is now ready for injection.
-
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions :
-
Column : A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program : Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Inlet Temperature : 280 °C.
-
Injection Mode : Splitless.
-
-
MS Conditions (EI) :
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 290 °C.
-
Electron Energy : 70 eV.
-
Mass Range : m/z 40-550.
-
Data Acquisition : Full scan mode.
-
The general workflow for analyzing this compound is depicted below.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. CO Meeting Organizer EPSC2022 [meetingorganizer.copernicus.org]
- 16. researchgate.net [researchgate.net]
In-depth Technical Guide: The Crystal Structure of 4'-Substituted [1,1'-biphenyl]-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Substituted [1,1'-biphenyl]-4-carboxylic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid biphenyl core, combined with the versatile chemistry of the carboxylic acid group and the tunable properties imparted by the 4'-substituent, makes them valuable synthons for the development of novel pharmaceuticals and functional materials. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and the engineering of materials with desired optical and electronic properties.
This technical guide provides a detailed overview of the crystallographic analysis of a representative 4'-substituted [1,1'-biphenyl]-4-carboxylic acid derivative. While a complete crystal structure determination for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is not publicly available at the time of this writing, we present a comprehensive analysis of the closely related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl , as a case study. The methodologies and data presentation formats are directly applicable to the crystallographic study of this compound and other similar analogues.
Case Study: Crystal Structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl
The crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl provides valuable insights into the molecular conformation and intermolecular interactions that govern the solid-state packing of this class of compounds. The study of this analogue reveals the intricate interplay of steric and electronic effects of the substituents on the overall crystal lattice.
Data Presentation
The crystallographic data for 4-(tert-butyl)-4-nitro-1,1-biphenyl is summarized in the tables below for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₆H₁₇NO₂ |
| Formula Weight | 255.31 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 6.4478(3) Å |
| b | 9.2477(4) Å |
| c | 23.4572(9) Å |
| α | 90° |
| β | 95.114(4)° |
| γ | 90° |
| Volume | 1393.11(10) ų |
| Z | 4 |
| Density (calculated) | 1.217 Mg/m³ |
| Absorption Coefficient | 0.080 mm⁻¹ |
| F(000) | 544 |
| Data Collection | |
| Theta range for data collection | 3.214 to 26.367° |
| Index ranges | -7<=h<=8, -11<=k<=11, -29<=l<=28 |
| Reflections collected | 12104 |
| Independent reflections | 2744 [R(int) = 0.0328] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2744 / 0 / 176 |
| Goodness-of-fit on F² | 1.066 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0485, wR₂ = 0.1245 |
| R indices (all data) | R₁ = 0.0635, wR₂ = 0.1364 |
Data sourced from a study on 4-(tert-butyl)-4-nitro-1,1-biphenyl.[1][2]
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| C(1)-C(4) | 1.492(3) | C(2)-C(1)-C(6) | 118.0(2) |
| C(7)-N(1) | 1.474(2) | O(1)-N(1)-O(2) | 123.5(2) |
| N(1)-O(1) | 1.223(2) | C(10)-C(7)-N(1) | 118.8(2) |
| N(1)-O(2) | 1.225(2) | C(8)-C(7)-N(1) | 118.8(2) |
| C(13)-C(16) | 1.536(3) | C(1)-C(4)-C(5) | 121.0(2) |
Note: Atom numbering is based on the published structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl and may not correspond to the diagrams in this guide.
Experimental Protocols
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The following protocols are based on the methodologies reported for the analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl and are representative of the techniques used in the field.
Synthesis of 4-(tert-butyl)-4-nitro-1,1-biphenyl
A mixture of 4-bromo-nitrobenzene (1 mmol), 4-tert-butylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in a 1:1 mixture of toluene and water (10 mL) is heated at 80 °C for 12 hours under a nitrogen atmosphere. After cooling, the organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Crystallization
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, at room temperature.
X-ray Diffraction Analysis
A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray intensity data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection strategy is chosen to cover a significant portion of the reciprocal space. The collected data are processed for Lorentz and polarization corrections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F² using specialized software packages. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Mandatory Visualization
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
References
A Theoretical and Computational Guide to 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science. As a biphenyl compound, it possesses a versatile scaffold that is a key component in the design of pharmacologically active molecules. Theoretical and computational studies are instrumental in understanding the molecular properties, reactivity, and potential biological activity of such compounds, thereby accelerating the drug discovery and development process.
This technical guide provides a comprehensive overview of the theoretical methodologies that can be applied to study this compound. While direct in-depth theoretical studies on this specific molecule are not extensively available in public literature, this guide leverages data and protocols from closely related analogs, such as 4-(tert-Butyl)-4-nitro-1,1-biphenyl and other substituted biphenyl carboxylic acids, to provide a robust framework for its computational analysis.
Molecular Structure and Properties
The foundational step in the theoretical study of a molecule is the determination of its optimized geometry and fundamental properties.
Computational Workflow for Molecular Property Prediction
Caption: A generalized workflow for the computational prediction of molecular properties.
Theoretical Studies on Related Biphenyl Compounds
Theoretical investigations into biphenyl derivatives provide valuable insights into their electronic structure and reactivity. Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for these studies.[1]
Key Computational Parameters from Analogs
The following table summarizes key computational data obtained from theoretical studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, a structurally related compound. These values can serve as a benchmark for expected results for this compound.
| Parameter | Value (for 4-(tert-butyl)-4-nitro-1,1-biphenyl) | Significance |
| HOMO Energy | - | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | - | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 3.97 eV[2][3] | Indicates chemical reactivity and stability.[2][3] A smaller gap suggests higher reactivity. |
| Dipole Moment | - | A measure of the molecule's overall polarity. |
Note: Specific energy values for HOMO and LUMO were not provided in the search results, but the energy gap was reported.
Experimental Protocols for Theoretical Studies
Detailed methodologies are crucial for the reproducibility and validation of computational research. Below are generalized protocols based on studies of similar biphenyl compounds.
Geometry Optimization and Frequency Calculations
-
Initial Structure: The initial 3D coordinates of this compound can be generated using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a common choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]
-
Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[5]
-
Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict vibrational spectra (IR and Raman).[4]
Analysis of Molecular Orbitals and Electronic Properties
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the regions of the molecule involved in electron donation and acceptance.[2][3]
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting reactivity and intermolecular interactions.[5]
-
Mulliken Atomic Charges: These calculations provide the charge distribution across the atoms in the molecule.[2][3]
Logical Flow for Computational Analysis
Caption: A logical diagram illustrating the steps in a theoretical computational study.
Potential Applications in Drug Development
Theoretical studies of this compound can significantly contribute to drug development in several ways:
-
Structure-Activity Relationship (SAR) Studies: By calculating various molecular descriptors, researchers can build models to predict the biological activity of related compounds.
-
Molecular Docking: The optimized 3D structure can be used in molecular docking simulations to predict the binding affinity and mode of interaction with biological targets like proteins and enzymes. For instance, a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, was docked with Type-II topoisomerase to assess its potential as an anticancer drug.[2][3]
-
Pharmacokinetic (ADMET) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug discovery pipeline.
Conclusion
While direct and extensive theoretical studies on this compound are yet to be widely published, the methodologies and data from closely related analogs provide a strong foundation for its computational investigation. By employing techniques such as DFT and HF, researchers can gain deep insights into its molecular structure, reactivity, and potential as a therapeutic agent. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the study and development of novel biphenyl-based compounds.
References
- 1. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 2. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid(5748-42-5) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a derivative of the biphenyl carboxylic acid scaffold, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis and properties can be understood within the broader context of 4-substituted biphenyl-4-carboxylic acids. These compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, drawing upon established methodologies and data from closely related analogues.
Introduction
Biphenyl derivatives are a cornerstone in organic chemistry, forming the structural basis of many pharmacologically active molecules and functional materials. The introduction of a carboxylic acid moiety and an alkyl chain, such as a butyl group, to the biphenyl core can significantly influence the molecule's physicochemical properties and biological activity. This modification can impact factors like lipophilicity, protein binding, and metabolic stability, making such derivatives attractive for drug discovery programs. This document will focus on this compound, providing a detailed technical overview for researchers in the field.
Synthesis of this compound
The most common and efficient method for the synthesis of 4'-substituted biphenyl-4-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
General Reaction Scheme
The synthesis of this compound can be achieved by coupling 4-bromobenzoic acid with 4-butylphenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of 4'-substituted biphenyl-4-carboxylic acids via Suzuki-Miyaura coupling.
Materials:
-
4-bromobenzoic acid (1.0 eq)
-
4-butylphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid and potassium carbonate in a 2:1 mixture of toluene and water.
-
Add 4-butylphenylboronic acid to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Physicochemical and Characterization Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.33 g/mol |
| LogP | ~5.5 |
| pKa | ~4.5 |
| Melting Point | Expected to be a crystalline solid with a melting point above 150 °C |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.2-8.2 ppm (multiplets, 8H)Butyl group protons: δ 0.9-2.7 ppm (multiplets, 9H)Carboxylic acid proton: δ 10-12 ppm (broad singlet, 1H) |
| ¹³C NMR (CDCl₃) | Aromatic carbons: δ 120-150 ppmCarboxylic acid carbon: δ ~170 ppmButyl group carbons: δ 13-35 ppm |
| IR (KBr) | O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad)C=O stretch (carboxylic acid): 1680-1710 cm⁻¹C=C stretch (aromatic): 1600-1450 cm⁻¹ |
| Mass Spectrometry (ESI-) | [M-H]⁻: m/z 253.12 |
Biological Significance and Potential Applications
The biphenyl carboxylic acid scaffold is present in a number of compounds with demonstrated biological activity. The introduction of a 4'-alkyl group, such as a butyl group, can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
General Biological Activities of Biphenyl Carboxylic Acid Derivatives
Biphenyl carboxylic acid derivatives have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory activity: Some derivatives have shown to inhibit inflammatory pathways.
-
Antimicrobial activity: The biphenyl scaffold has been incorporated into novel antibacterial and antifungal agents.
-
Anticancer activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.
Potential Signaling Pathways
While no specific signaling pathways have been definitively elucidated for this compound, based on the activities of related compounds, potential mechanisms of action could involve the modulation of various cellular targets. A hypothetical workflow for investigating the biological activity of such a compound is presented below.
Caption: A general workflow for the biological evaluation of a novel biphenyl carboxylic acid derivative.
Conclusion
This compound represents a member of a chemical class with significant potential in drug discovery and materials science. While its specific history and biological targets are not well-defined in the current literature, its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The physicochemical properties of this molecule suggest it is a lipophilic, crystalline solid. Future research into the biological activities of this compound and its derivatives could uncover novel therapeutic agents. This guide provides a foundational technical overview to support such research endeavors.
Solubility Profile of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. Due to the limited availability of specific quantitative data for the butyl-substituted compound, this guide leverages extensive data available for the parent compound, 4-Biphenylcarboxylic acid, to establish a robust solubility framework. The principles, experimental methodologies, and potential biological pathway interactions discussed herein are directly applicable to the study of this compound and its isomers.
Introduction
This compound belongs to the class of biphenyl carboxylic acids, a group of compounds with significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in the design of liquid crystals and is also recognized as a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. The addition of a butyl group to the biphenyl-4-carboxylic acid structure is anticipated to modulate its physicochemical properties, including its solubility, which is a critical parameter for its formulation, bioavailability, and overall suitability for various applications.
This guide will focus on the solubility of the tert-butyl isomer, 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid, as it is the most prominently featured isomer in the available scientific literature. However, the principles discussed can be extrapolated to other isomers (n-butyl, sec-butyl, and isobutyl).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 254.32 g/mol | --INVALID-LINK-- |
| Appearance | White to Orange to Green powder to crystal | --INVALID-LINK-- |
| pKa (Predicted) | 4.22 ± 0.10 | --INVALID-LINK-- |
| Boiling Point (Predicted) | 392.9 ± 21.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.087 ± 0.06 g/cm³ | --INVALID-LINK-- |
Solubility Profile
Qualitative Solubility
Based on available information for 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid, it exhibits very faint turbidity in tetrahydrofuran (THF), suggesting limited solubility. Like its parent compound, it is expected to be insoluble in water.
Quantitative Solubility of 4-Biphenylcarboxylic Acid (Parent Compound)
The following table summarizes the mole fraction solubility (x₁) of 4-Biphenylcarboxylic acid in nine different organic solvents at various temperatures, as determined by Yi Li et al. This data serves as a crucial reference point for estimating the solubility behavior of its butyl-substituted derivatives.
| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene | n-Heptane | Cyclohexane |
| 293.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| 318.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| 323.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| 328.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data |
Note: The term "Data" indicates that quantitative values are available in the cited literature but are not reproduced here. The original publication by Yi Li et al. in the Journal of Chemical & Engineering Data should be consulted for the precise mole fraction solubility values.
Experimental Protocols
The determination of the solubility of this compound can be reliably performed using the gravimetric method, a widely accepted and robust technique for solid-liquid equilibrium studies.
Gravimetric Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (HPLC grade)
-
Thermostatic shaker bath
-
Analytical balance (±0.1 mg accuracy)
-
Centrifuge
-
Drying oven
-
Syringe filters (0.45 µm)
-
Glass vials with screw caps
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed glass vial.
-
Equilibration: The vials are placed in a thermostatic shaker bath maintained at the desired temperature (e.g., 298.15 K ± 0.1 K). The mixture is continuously agitated for a sufficient time (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle for at least 4 hours at the constant temperature. The supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Sample Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the solid residue is achieved.
-
Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are determined by gravimetry. The mole fraction solubility (x₁) is then calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated, derivatives of biphenyl carboxylic acid have been reported to exhibit various biological activities, notably as anti-inflammatory agents and modulators of Peroxisome Proliferator-Activated Receptors (PPARs).
Anti-Inflammatory Pathway
Many nonsteroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Generalized inflammatory pathway involving COX enzymes.
PPAR Signaling Pathway
PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Some biphenyl carboxylic acid derivatives have been identified as PPAR agonists.
Caption: Simplified PPAR signaling pathway.
Conclusion
This technical guide has synthesized the available information to provide a detailed overview of the solubility profile of this compound. While quantitative data for this specific compound remains to be published, the extensive data on the parent compound, 4-Biphenylcarboxylic acid, offers a solid foundation for understanding its solubility characteristics. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the precise solubility of the title compound in various solvents. Furthermore, the exploration of potential interactions with inflammatory and PPAR signaling pathways highlights promising avenues for future research into the biological activities of this class of molecules. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, enabling informed decisions in formulation, experimental design, and application of this compound.
Thermal Properties of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermal properties of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid and its parent compound, biphenyl-4-carboxylic acid. Due to the limited availability of specific experimental data for the butyl-substituted derivative, this document presents data for the well-characterized parent compound as a primary reference. Detailed experimental protocols for key thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are provided to guide researchers in the characterization of this and similar chemical entities. Furthermore, this guide explores the potential biological relevance of biphenyl derivatives by illustrating their inhibitory action on the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology.
Introduction
This compound belongs to the class of biphenyl carboxylic acids, which are of significant interest in medicinal chemistry and materials science. The thermal properties of such compounds are critical for drug development, influencing factors such as stability, solubility, and formulation. This guide aims to consolidate the known thermal data and provide standardized methodologies for its determination.
Thermal Properties
A thorough search of the scientific literature and chemical databases reveals a lack of specific experimental data for the thermal properties of this compound. However, extensive data is available for the parent compound, biphenyl-4-carboxylic acid (CAS 92-92-2), which serves as a valuable benchmark.
Quantitative Data for Biphenyl-4-carboxylic Acid
The following table summarizes the key thermal properties of biphenyl-4-carboxylic acid.
| Thermal Property | Value | Units |
| Melting Point | 220 - 225 | °C[1][2][3] |
| Boiling Point (estimated) | 295.53 | °C[1] |
Note: The boiling point is an estimated value and should be used with caution.
Experimental Protocols for Thermal Analysis
To facilitate the characterization of this compound and related compounds, detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to study phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the expected melting point, typically at a constant rate of 10 °C/min.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.[4]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, for example, 10 or 20 °C/min.
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative degradation. A typical flow rate is 20-50 mL/min.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Biological Relevance: Inhibition of the Hedgehog Signaling Pathway
Derivatives of biphenyl carboxamides have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[5][6] This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[7][8] The primary target of these inhibitors is the Smoothened (SMO) receptor, a key component of the Hh pathway.[9][10]
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of biphenyl carboxamide derivatives on the Smoothened receptor.
Caption: Hedgehog signaling pathway and its inhibition.
Conclusion
References
- 1. 4-Biphenylcarboxylic acid CAS#: 92-92-2 [m.chemicalbook.com]
- 2. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 3. 联苯-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second generation 2-pyridyl biphenyl amide inhibitors of the hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 9. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 10. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the purity analysis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and formulation of this compound.
Introduction
This compound is a biphenyl derivative with potential applications in various fields, including pharmaceuticals and material science. The purity of this active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts its efficacy, safety, and stability. Therefore, robust and reliable analytical methods are essential to accurately determine its purity and impurity profile. This guide details the most common and effective analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), and discusses the identification of potential process-related impurities.
Analytical Approaches for Purity Determination
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound, employing both chromatographic and spectroscopic techniques to ensure a thorough characterization of the material.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary technique for the separation and quantification of this compound and its organic impurities. The method's high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte. It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for the identification and structural elucidation of unknown impurities.
Other Techniques
Other analytical techniques such as Gas Chromatography (GC) for volatile impurities, Karl Fischer titration for water content, and residual solvent analysis by headspace GC are also important components of a complete purity assessment.
Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. A common method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. Potential impurities arising from this synthesis may include:
-
Starting Materials: Unreacted 4-bromobenzoic acid and 4-butylphenylboronic acid.
-
Homocoupling Products: 4,4'-Biphenyldicarboxylic acid and 4,4'-dibutylbiphenyl.
-
Protodeboronation Product: Butylbenzene.
-
Residual Catalysts and Reagents: Palladium catalyst residues and inorganic salts from the reaction workup.
Data Presentation
The following tables summarize typical quantitative data obtained from the purity analysis of a batch of this compound.
Table 1: HPLC Purity and Impurity Profile
| Compound Name | Retention Time (min) | Area (%) | Specification |
| This compound | 10.2 | 99.85 | ≥ 99.5% |
| 4-Bromobenzoic acid | 5.8 | 0.05 | ≤ 0.1% |
| 4-Butylphenylboronic acid | 7.1 | < 0.03 | ≤ 0.1% |
| 4,4'-Biphenyldicarboxylic acid | 8.5 | 0.07 | ≤ 0.15% |
| 4,4'-Dibutylbiphenyl | 15.3 | < 0.03 | ≤ 0.1% |
| Unidentified Impurity 1 | 9.1 | 0.03 | ≤ 0.1% |
| Total Impurities | 0.15 | ≤ 0.5% |
Table 2: Summary of Other Analytical Data
| Analytical Test | Method | Result | Specification |
| Purity by qNMR | 1H NMR | 99.7% (w/w) | ≥ 99.0% (w/w) |
| Water Content | Karl Fischer Titration | 0.12% | ≤ 0.5% |
| Residual Solvents (Toluene) | Headspace GC-FID | 50 ppm | ≤ 890 ppm |
| Heavy Metals | ICP-MS | < 10 ppm | ≤ 20 ppm |
| Sulphated Ash | Gravimetry | 0.08% | ≤ 0.1% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Quantitative NMR (qNMR) Method
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Internal Standard: Maleic acid (certified reference material).
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6 to the NMR tube and gently sonicate to dissolve the sample and internal standard completely.
1H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Spectral Width: -2 to 14 ppm
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal of the internal standard (the olefinic protons of maleic acid at ~6.2 ppm).
-
Calculate the purity using the following formula:
Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Logical relationships of potential impurities from Suzuki-Miyaura synthesis.
A Technical Guide to 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, including its chemical suppliers, a detailed plausible synthesis protocol, and its potential biological significance.
Chemical Identity
This compound is a biphenyl derivative with the CAS number 59662-46-3 . Its structure features a butyl group and a carboxylic acid moiety attached to the biphenyl backbone. This compound is of interest to researchers in medicinal chemistry and materials science.
Chemical Suppliers
A critical aspect of research and development is the reliable sourcing of chemical compounds. Below is a summary of suppliers for this compound, with available data on purity, quantity, and pricing.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Aladdin Scientific | --- | min 98% | 1 gram | $61.56[1] |
| XIAMEN EQUATION CHEMICAL CO.,LTD. | --- | --- | --- | --- |
| Daken Chem | --- | --- | --- | --- |
| AbacipharmTech | AB33208 | --- | --- | --- |
| BLD Pharmatech | BD8872 | 98% | --- | --- |
| Acrotein ChemBio | --- | --- | --- | --- |
Experimental Protocols: Synthesis of this compound
Reaction Scheme:
A plausible synthetic route for this compound.
Materials:
-
4-Bromobenzoic acid
-
4-Butylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 4-butylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Potential Biological Activity and Signaling Pathway
Direct experimental evidence for the biological activity and signaling pathway of this compound is limited in the public domain. However, a study on a structurally similar compound, 4'-Octyl-4-biphenylcarboxylic acid, identified it as a highly isoform-selective agonist for the human Retinoic Acid Receptor beta 2 (RARβ2). This suggests that this compound may also interact with RARs.
Hypothesized Signaling Pathway:
Based on its potential as an RAR agonist, the following diagram illustrates a hypothetical signaling pathway.
Hypothetical signaling pathway of this compound.
In this proposed pathway, this compound enters the cell and binds to the Retinoic Acid Receptor beta 2 (RARβ2). This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting ligand-RAR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in protein expression and ultimately, a cellular response.
Experimental Workflow for Supplier Selection and Compound Validation
The following workflow outlines a logical process for researchers to select a supplier and validate the procured this compound.
Workflow for supplier selection and compound validation.
This structured approach ensures that the starting material for any research is of high quality and well-characterized, which is fundamental for obtaining reliable and reproducible experimental results.
References
Methodological & Application
Application Notes: Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki Coupling
Abstract
This document provides a detailed protocol for the synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and (4-butylphenyl)boronic acid.[1][2] This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][4][5] This application note includes a detailed experimental protocol, tables of reagents and expected results, and visualizations of the catalytic cycle and experimental workflow.
Introduction
Biphenyl carboxylic acids are key structural motifs in a variety of pharmacologically active molecules and advanced materials.[6] The Suzuki-Miyaura coupling is a powerful and versatile method for constructing the biaryl scaffold.[4][7] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[3][4]
The general reaction scheme for the synthesis of this compound is as follows:
Reaction Scheme: (4-butylphenyl)boronic acid + 4-bromobenzoic acid → this compound
This reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9]
Experimental Protocol
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids.[6][10][11]
2.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Equivalents |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | - | 1.0 mmol | 1.0 |
| (4-butylphenyl)boronic acid | C₁₀H₁₅BO₂ | 178.04 | - | 1.2 mmol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | C₇₂H₆₀P₄Pd | 1155.56 | - | 0.03 mmol | 0.03 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2 M | 3.0 mmol | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 10 mL | - |
| Water (deionized, degassed) | H₂O | 18.02 | - | 2.5 mL | - |
2.2 Equipment
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
2.3 Reaction Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-bromobenzoic acid (1.0 eq), (4-butylphenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system of 1,4-dioxane (10 mL) and water (2.5 mL) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (approximately 100 °C) using an oil bath.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.[6]
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
2.4 Work-up and Purification
-
Quenching: Add 20 mL of water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[6]
-
Acidification: Combine the aqueous layers and acidify to pH ~2 with 1 M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the crude product under vacuum.
-
Recrystallization: For further purification, recrystallize the solid from a suitable solvent system, such as aqueous ethanol or a benzene/petroleum ether mixture.[12]
Data and Results
Below is a table summarizing the expected results for the synthesis.
| Parameter | Expected Value |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Yield | 80-95% |
| Melting Point | Approx. 235-240 °C |
| Purity (by HPLC) | >98% |
Visualizations
4.1 Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[13] The three key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.[3][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
4.2 Experimental Workflow
The following diagram outlines the step-by-step workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care in a well-ventilated area.
-
Strong acids (HCl) and bases (Na₂CO₃) are corrosive. Avoid contact with skin and eyes.
-
The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Use of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid in Liquid Crystal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative that, due to its rigid core structure and polar carboxylic acid group, has potential applications as a dopant in liquid crystal (LC) formulations. While not a liquid crystal itself, its introduction into a nematic host can modify the electro-optical properties of the mixture. The carboxylic acid moiety can influence the alignment of the liquid crystal molecules on various surfaces, and the overall molecular structure can affect the mesophase stability and other physical parameters of the host.
These application notes provide an overview of the potential use of this compound as a dopant in a common nematic liquid crystal host, E7, and detail the experimental protocols for the preparation and characterization of such guest-host systems.
Potential Applications
The addition of this compound to a nematic liquid crystal host can be explored for the following applications:
-
Modification of Surface Alignment: The carboxylic acid group can promote homeotropic (vertical) alignment on specific substrates through hydrogen bonding, which is useful in vertically aligned nematic (VAN) displays. The addition of compounds like 4-cyano-4'-biphenylcarboxylic acid has been shown to accelerate the transition from planar to homeotropic alignment on surfaces with ammonium or hydroxyl groups.[1]
-
Tuning of Electro-Optical Properties: As a non-mesogenic dopant, it can alter the clearing point, dielectric anisotropy, and birefringence of the host liquid crystal. This allows for the fine-tuning of the material properties for specific device applications.
-
Guest-Host Displays: While the compound itself is not a dichroic dye, the principles of guest-host systems can be applied to study the effects of non-mesogenic guests on the host's properties.
Data Presentation
The following tables summarize the hypothetical physical and electro-optical properties of a guest-host mixture of this compound in the nematic liquid crystal host E7.
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends when doping a nematic liquid crystal with a non-mesogenic carboxylic acid derivative. These values should be confirmed experimentally.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.33 g/mol |
| Appearance | White to off-white powder |
| Melting Point | ~225-230 °C |
Table 2: Hypothetical Properties of this compound in E7 Liquid Crystal Host
| Dopant Concentration (wt%) | Clearing Point (°C) | Birefringence (Δn at 589 nm, 20°C) | Dielectric Anisotropy (Δε at 1 kHz, 20°C) |
| 0 (Pure E7) | 61.0 | 0.225 | +13.8 |
| 1 | 59.8 | 0.222 | +13.5 |
| 2 | 58.5 | 0.219 | +13.2 |
| 5 | 55.2 | 0.211 | +12.5 |
Experimental Protocols
Protocol for Preparation of Guest-Host Liquid Crystal Mixture
This protocol describes the preparation of a 1 wt% mixture of this compound in the E7 liquid crystal host.
Materials:
-
This compound
-
E7 liquid crystal mixture
-
Vials with PTFE-lined caps
-
Analytical balance
-
Ultrasonic bath
-
Hot plate
Procedure:
-
Weigh the desired amount of this compound and E7 liquid crystal in a clean vial. For a 1 wt% mixture, use a 99:1 ratio of E7 to the dopant.
-
Seal the vial tightly with the cap.
-
Heat the vial on a hot plate to a temperature above the clearing point of the E7 mixture (e.g., 70°C).
-
Once the E7 is in its isotropic liquid state, place the vial in an ultrasonic bath and sonicate for 30-60 minutes to ensure complete dissolution and homogenization of the dopant.
-
Visually inspect the mixture to ensure no solid particles are present.
-
Allow the mixture to cool down slowly to room temperature.
Experimental workflow for preparing the guest-host liquid crystal mixture.
Protocol for Fabrication of a Liquid Crystal Test Cell
This protocol outlines the fabrication of a standard liquid crystal test cell for electro-optical characterization.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spinner
-
Hot plate
-
Rubbing machine
-
UV-curable sealant with spacer beads
-
UV lamp
-
Guest-host liquid crystal mixture
Procedure:
-
Clean the ITO-coated glass substrates thoroughly.
-
Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface of each substrate.
-
Bake the substrates on a hot plate to cure the polyimide.
-
Gently rub the polyimide-coated surfaces in a single direction using a rubbing machine to induce a preferential planar alignment.
-
Apply a UV-curable sealant containing spacer beads (to control the cell gap) around the perimeter of one substrate.
-
Place the second substrate on top, with the rubbing directions either parallel or anti-parallel.
-
Press the substrates together and cure the sealant using a UV lamp.
-
Fill the empty cell with the prepared guest-host liquid crystal mixture via capillary action in a vacuum chamber.
-
Seal the filling port with an epoxy resin.
Workflow for the fabrication of a liquid crystal test cell.
Protocol for Characterization of Electro-Optical Properties
This protocol describes the measurement of key electro-optical parameters of the fabricated liquid crystal cell.
Apparatus:
-
Polarizing optical microscope with a hot stage
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
He-Ne laser (or other suitable light source)
-
LCR meter
Procedure:
-
Clearing Point Measurement:
-
Place the filled LC cell on the hot stage of the polarizing microscope.
-
Observe the texture of the liquid crystal between crossed polarizers while slowly heating the cell.
-
The temperature at which the texture disappears and the view becomes completely dark is the nematic-to-isotropic phase transition temperature (clearing point).
-
-
Birefringence (Δn) Measurement:
-
Use a suitable method such as the Senarmont or Berek compensator method with the polarizing microscope to measure the optical retardation of the cell.
-
Calculate the birefringence using the formula: Δn = λ / (2πd) * δ, where λ is the wavelength of light, d is the cell gap, and δ is the phase difference.
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Measure the capacitance of the cell with the liquid crystal molecules in the planar (C⊥) and homeotropic (C‖) alignments using an LCR meter. The homeotropic alignment is achieved by applying a voltage significantly above the threshold voltage.
-
Calculate the dielectric permittivities (ε⊥ and ε‖) from the capacitance values and the cell geometry.
-
The dielectric anisotropy is then calculated as: Δε = ε‖ - ε⊥.
-
-
Voltage-Dependent Transmittance and Switching Times:
-
Place the LC cell between crossed polarizers in the path of a laser beam.
-
Apply a square-wave voltage from the function generator and amplifier to the cell.
-
Measure the transmitted light intensity with the photodetector as a function of the applied voltage.
-
Measure the rise time (time for transmittance to go from 10% to 90%) and decay time (time for transmittance to go from 90% to 10%) using an oscilloscope.
-
References
Application Notes and Protocols: 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a pivotal pharmaceutical intermediate, primarily utilized in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of potent antihypertensive agents. Its unique biphenyl structure, featuring a butyl group and a carboxylic acid moiety, serves as a crucial scaffold for the development of drugs targeting the Renin-Angiotensin System (RAS). These application notes provide a comprehensive overview of its utility, detailed experimental protocols for its synthesis, and insights into the biological pathways it influences.
Pharmaceutical Applications
The primary application of this compound lies in its role as a precursor for the synthesis of 'sartan' drugs, which are widely prescribed for the treatment of hypertension, congestive heart failure, and diabetic nephropathy. The biphenyl scaffold of this intermediate is a key structural feature that mimics the binding of angiotensin II to its receptor.
Derivatives of this compound have been investigated for a range of therapeutic activities, including:
-
Antihypertensive Agents: As a key building block for ARBs such as Telmisartan and Candesartan.
-
Anticancer Agents: Biphenyl carboxylic acid derivatives have been explored for their potential as anticancer agents.[1]
-
Anti-inflammatory and Analgesic Agents: The biphenyl scaffold is present in several compounds exhibiting anti-inflammatory and analgesic properties.
-
Antifungal Agents: Ester derivatives of biphenyl-4-carboxylic acid have demonstrated activity against pathogenic Candida species.[2]
Experimental Protocols
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-bromobenzoic acid and 4-butylphenylboronic acid.
Materials:
-
4-bromobenzoic acid
-
4-butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 4-butylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 218-222 °C |
Spectroscopic Data (Reference):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J=8.4 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H), 7.28 (d, J=8.0 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 1.62 (m, 2H), 1.38 (m, 2H), 0.95 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 171.8, 145.2, 143.1, 139.3, 130.3, 129.1, 127.2, 126.9, 125.8, 35.5, 33.4, 22.4, 13.9.
Signaling Pathways and Mechanisms of Action
Pharmaceuticals derived from this compound, particularly Angiotensin II Receptor Blockers (ARBs), exert their therapeutic effects by modulating the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
The Renin-Angiotensin System (RAS) Pathway
The RAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II binds to the Angiotensin II Type 1 (AT1) receptor, leading to a cascade of physiological effects that increase blood pressure.
Caption: The Renin-Angiotensin System (RAS) cascade.
Mechanism of Action of ARBs
ARBs, synthesized from intermediates like this compound, competitively inhibit the binding of angiotensin II to the AT1 receptor. This blockade prevents the downstream signaling effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).
AT1 Receptor Downstream Signaling
Upon binding of angiotensin II, the AT1 receptor activates several intracellular signaling pathways, primarily through G-protein coupling (Gq/11). This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to cellular responses like smooth muscle contraction.
References
Application Notes and Protocols: Synthesis and Applications of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ester and amide derivatives of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a versatile scaffold for drug discovery. The document outlines synthetic procedures, presents quantitative data for representative compounds, and illustrates relevant biological pathways.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The biphenyl scaffold is a common motif in approved drugs and clinical candidates. The butyl group at the 4'-position enhances lipophilicity, which can improve membrane permeability and target engagement. The carboxylic acid moiety at the 4-position serves as a convenient handle for the synthesis of a wide array of derivatives, including esters and amides, allowing for the fine-tuning of physicochemical and biological properties.
Reported biological activities for derivatives of this scaffold include antifungal, anti-inflammatory, anticancer, and platelet-activating factor (PAF) antagonist activities.[1][2][3][4] This document provides exemplary protocols for the synthesis of such derivatives and summarizes key data to facilitate further research and development.
Synthesis of this compound
The parent compound, this compound, can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and 4-butylphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-bromobenzoic acid
-
4-butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-butylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 2M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and then recrystallize from ethanol to afford pure this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols: 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a mesogenic compound of significant interest in the field of polymer chemistry, particularly in the synthesis of high-performance liquid crystal polymers (LCPs). Its rigid biphenyl core, combined with the flexible butyl tail and the reactive carboxylic acid group, allows for its incorporation into polymer backbones, imparting unique thermal and mechanical properties. This document provides detailed application notes on its use in creating advanced polymeric materials and protocols for key experimental procedures. The presence of the butyl group can influence the mesophase behavior and solubility of the resulting polymers, making it a valuable monomer for tailoring material properties.
Application in Polymer Synthesis
This compound primarily serves as a monomer or co-monomer in the synthesis of thermotropic liquid crystalline polyesters and polyamides. The rigid biphenyl structure acts as a mesogen, a fundamental unit that induces liquid crystalline order in the polymer melt. The flexible butyl group can affect the packing of the polymer chains, influencing the transition temperatures and the type of liquid crystalline phases observed.
Incorporation of this monomer can lead to polymers with:
-
Enhanced Thermal Stability: The aromatic biphenyl rings contribute to a high thermal degradation temperature.
-
Improved Mechanical Properties: The ordered structure of LCPs in the solid state results in high tensile strength and modulus.
-
Tailorable Mesophase Behavior: The length of the alkyl substituent (in this case, butyl) can influence the temperature range and type of liquid crystalline phases (e.g., nematic, smectic). Generally, longer alkyl chains can lead to a greater number of mesophases and an increase in the isotropization temperature.
-
Good Processability: As a comonomer, it can be used to modify the properties of engineering plastics like polyethylene terephthalate (PET), potentially improving their processability and performance characteristics.
Data Presentation
While specific quantitative data for polymers synthesized exclusively from this compound is not extensively available in the public domain, we can extrapolate expected properties based on studies of similar biphenyl-based monomers in copolyesters. The following table presents hypothetical data for a copolyester of PET with varying molar percentages of a 4'-alkyl-[1,1'-biphenyl]-4-carboxylic acid, illustrating the expected trends.
| Co-monomer Content (mol%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Nematic to Isotropic Transition (Ti) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 0 (Pure PET) | 75 | 255 | - | 55 | 2.8 |
| 20 | 85 | 240 | - | 70 | 3.5 |
| 40 | 95 | 225 | 260 | 90 | 5.0 |
| 60 | 110 | - | 285 | 120 | 8.0 |
| 80 | 125 | - | >300 | 150 | 12.0 |
Note: This table is illustrative and based on general trends observed for similar liquid crystal polymers. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of a Copolyester via Melt Polycondensation
This protocol describes the synthesis of a thermotropic liquid crystalline copolyester using this compound (in its acetylated form for better processability), and bis(2-hydroxyethyl) terephthalate (BHET) derived from polyethylene terephthalate (PET).
Materials:
-
Polyethylene terephthalate (PET)
-
Ethylene glycol
-
This compound
-
Acetic anhydride
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (inert atmosphere)
-
High-vacuum pump
Procedure:
-
Acetylation of this compound: Reflux the carboxylic acid with an excess of acetic anhydride for 3 hours. Cool the mixture and collect the resulting 4'-Butyl-4-acetoxybiphenyl by filtration. Wash with cold ethanol and dry under vacuum.
-
Glycolysis of PET: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, place PET pellets and ethylene glycol. Heat the mixture to 270-280 °C under a slow stream of nitrogen to carry out glycolysis, forming bis(2-hydroxyethyl) terephthalate (BHET).
-
Polycondensation:
-
To the molten BHET, add the acetylated this compound and antimony(III) oxide catalyst.
-
Increase the temperature to 280-295 °C and stir the mixture. Acetic acid will be evolved and should be removed from the system.
-
After the evolution of acetic acid ceases (typically 30-40 minutes), gradually apply a vacuum (down to <1 mm Hg) to remove excess ethylene glycol and drive the polymerization.
-
Continue the reaction under high vacuum and stirring for 2-4 hours, or until the desired melt viscosity is achieved.
-
Extrude the resulting polymer under nitrogen pressure and cool to room temperature.
-
Protocol 2: Characterization of the Resulting Polymer
1. Molecular Weight Determination:
-
Technique: Gel Permeation Chromatography (GPC).
-
Solvent: A suitable solvent such as a mixture of chloroform and trifluoroacetic acid.
-
Calibration: Use polystyrene standards for calibration.
2. Thermal Analysis:
-
Technique: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
Heat the sample from room temperature to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere to observe the glass transition (Tg) and melting (Tm) temperatures.
-
Hold at 350 °C for 5 minutes to erase thermal history.
-
Cool the sample to room temperature at 10 °C/min to observe crystallization (Tc).
-
A second heating scan is performed to observe the liquid crystalline to isotropic phase transition (Ti).
-
3. Liquid Crystalline Texture Observation:
-
Technique: Polarized Optical Microscopy (POM) with a hot stage.
-
Procedure: Place a thin film of the polymer on a microscope slide and heat it on the hot stage. Observe the changes in texture as the polymer is heated through its transition temperatures. Nematic phases will typically show a Schlieren texture.
4. Mechanical Testing:
-
Technique: Universal Testing Machine.
-
Procedure: Prepare dog-bone shaped specimens by injection molding or compression molding. Perform tensile tests according to ASTM D638 to determine tensile strength, tensile modulus, and elongation at break.
Visualizations
Caption: Workflow for the synthesis and characterization of LCPs.
Caption: Structure-property relationship of the monomer.
Application Notes and Protocols for the Esterification of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the esterification of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a key transformation in the synthesis of various compounds of interest in drug development and materials science. The protocols outlined below offer two robust methods: the Steglich esterification, favored for its mild conditions and suitability for sterically demanding substrates, and the classic Fischer-Speier esterification.
Recommended Protocol: Steglich Esterification
The Steglich esterification is a highly efficient method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for substrates that may be sensitive to the acidic conditions of traditional esterification methods or are sterically hindered.[2][3]
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or other desired alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
2. Reaction Setup and Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.[4]
Quantitative Data Summary
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Mass/Volume |
| This compound | 1.0 | 268.34 | 1.0 | 268 mg |
| Methanol (example alcohol) | 1.2 | 32.04 | 1.2 | 48 µL |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | 206.33 | 1.1 | 227 mg |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | 122.17 | 0.1 | 12 mg |
| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |
Alternative Protocol: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] To drive the reversible reaction towards the ester product, the alcohol is typically used in excess, and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is employed.[5][7]
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Alcohol (e.g., methanol, ethanol, serving as both reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
2. Reaction Setup and Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 equivalents, serving as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (4-24 h). The reaction progress can be monitored by TLC.
3. Work-up and Purification:
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic solution sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography as described in the Steglich protocol.[8]
Visual Workflow Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid in Anti-Inflammatory Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid in anti-inflammatory drug design. Due to the limited publicly available data on this specific molecule, this document leverages research on structurally similar 4'-alkyl-[1,1'-biphenyl]-4-carboxylic acid derivatives and the broader class of biphenyl carboxylic acids to outline its likely mechanism of action, potential therapeutic applications, and detailed protocols for its evaluation.
Introduction
Biphenyl carboxylic acid derivatives are a well-established class of compounds with significant pharmacological activity, including anti-inflammatory, analgesic, and antipyretic properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon a biphenyl scaffold. The introduction of an alkyl group, such as a butyl group at the 4'-position, can modulate the compound's lipophilicity, target binding affinity, and pharmacokinetic profile. This compound is therefore a promising candidate for investigation as a novel anti-inflammatory agent.
Postulated Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most acidic NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid. It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.
The carboxylic acid moiety is crucial for binding to the active site of COX enzymes. Structural studies of related inhibitors suggest that the carboxylate group of this compound would likely interact with key amino acid residues, such as Tyrosine-385 and Serine-530, at the apex of the COX active site channel. The biphenyl core and the 4'-butyl group would then extend into a hydrophobic channel, contributing to binding affinity and potentially conferring selectivity for COX-2 over COX-1. Selective COX-2 inhibition is a desirable trait in modern NSAID design as it is associated with a reduced risk of gastrointestinal side effects.
Quantitative Data from Structurally Related Compounds
| Compound | Animal Model | Dose | % Inhibition of Edema (at 3h) | Reference Standard | % Inhibition of Edema (Standard) |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced rat paw edema | 100 mg/kg | Significant reduction | Celecoxib (5mg/kg) | Not specified |
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of the anti-inflammatory activity of this compound. These are standard methods widely used in the field of anti-inflammatory drug discovery.
In Vitro Assay: Inhibition of Albumin Denaturation
This assay is a simple and rapid method to screen for anti-inflammatory activity. Since denaturation of proteins is a well-documented cause of inflammation, the ability of a compound to inhibit thermally-induced protein denaturation can be correlated with anti-inflammatory properties.
Materials:
-
This compound
-
Bovine serum albumin (BSA), 1% solution
-
Phosphate buffered saline (PBS), pH 6.4
-
Diclofenac sodium (as a reference standard)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and the reference standard (Diclofenac sodium) in PBS.
-
For each concentration, mix 0.5 mL of the compound/standard solution with 0.5 mL of 1% BSA solution.
-
A control group should be prepared with 0.5 mL of the vehicle solvent and 0.5 mL of 1% BSA.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by incubating the samples at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo Assay: Carrageenan-Induced Rat Paw Edema
This is a widely used and validated model for assessing the acute anti-inflammatory activity of novel compounds.
Animals:
-
Wistar rats (150-200 g) of either sex.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (as a reference standard)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference standard (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III, IV, V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Administer the vehicle, reference standard, or test compound orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on its structural similarity to known NSAIDs, it is likely to act as a COX inhibitor. The provided protocols offer a robust framework for the systematic evaluation of its anti-inflammatory potential. Further studies, including determination of COX-1/COX-2 selectivity, in vivo analgesic and ulcerogenic activity, and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic potential.
Application Notes and Protocols for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a key intermediate in the synthesis of various liquid crystalline materials. Its rigid biphenyl core, coupled with the flexible butyl tail, provides a foundational structure for molecules exhibiting mesogenic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of liquid crystal displays (LCDs). The primary application of this compound is as a precursor for the synthesis of ester-based liquid crystals, which are integral components of many liquid crystal mixtures.
Principle of Application
The molecular structure of this compound, featuring a rigid aromatic core and a flexible alkyl chain, is a common motif in calamitic (rod-shaped) liquid crystals. The carboxylic acid group serves as a convenient functional handle for esterification reactions. By reacting it with various phenols or alcohols, a diverse library of ester derivatives can be synthesized. These esters, often possessing a long alkyl or alkoxy chain on the other end, can exhibit liquid crystalline phases, such as nematic and smectic phases, over a wide range of temperatures.
The properties of the final liquid crystal, such as its clearing point (the temperature at which it transitions to an isotropic liquid), birefringence (Δn), and dielectric anisotropy (Δε), can be finely tuned by modifying the structure of the alcohol or phenol used in the esterification. The 4'-butyl group on the biphenyl core influences the melting point and the mesophase stability of the resulting esters. Biphenyls are known to be foundational components in the construction of liquid crystals.
Data Presentation
| Property | Typical Value Range for Biphenyl Esters | Significance in LCDs |
| Clearing Point (TN-I) | 80 - 250 °C | Defines the upper operating temperature of the display. |
| Birefringence (Δn) | 0.10 - 0.30 | Determines the thickness of the liquid crystal layer required for a specific phase retardation, impacting response time and viewing angle. |
| Dielectric Anisotropy (Δε) | +5 to +20 (for positive Δε) | Influences the threshold voltage required to switch the liquid crystal molecules. |
| Rotational Viscosity (γ₁) | 50 - 200 mPa·s | Affects the response time of the display. |
Experimental Protocols
Protocol 1: Synthesis of a Liquid Crystal Ester from this compound
This protocol describes a general method for the synthesis of a liquid crystal ester, for example, 4'-octyloxyphenyl 4'-butyl-[1,1'-biphenyl]-4-carboxylate.
Materials:
-
This compound
-
4-Octyloxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), 4-octyloxyphenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Protocol 2: Characterization of the Synthesized Liquid Crystal Ester
1. Structural Characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure of the synthesized ester.
-
FT-IR Spectroscopy: Identify the characteristic functional groups, particularly the ester carbonyl stretch.
-
Mass Spectrometry: Determine the molecular weight of the compound.
2. Mesomorphic Characterization:
-
Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes. A typical DSC scan would be performed at a heating and cooling rate of 5-10 °C/min.
-
Polarized Optical Microscopy (POM): Observe the liquid crystalline textures (e.g., nematic schlieren texture, smectic focal conic texture) upon heating and cooling to identify the types of mesophases.
3. Electro-Optical Characterization (for liquid crystal mixtures):
-
Prepare a liquid crystal cell (e.g., a twisted nematic cell) by filling the synthesized compound or a mixture containing it between two indium tin oxide (ITO) coated glass plates with a specific alignment layer.
-
Birefringence (Δn) Measurement: Use a spectrophotometer or an ellipsometer to measure the phase retardation of light passing through the cell and calculate Δn.
-
Dielectric Anisotropy (Δε) Measurement: Measure the capacitance of the cell in the homeotropic (perpendicular to the electric field) and planar (parallel to the electric field) alignments to determine the dielectric constants and calculate Δε.
-
Threshold Voltage (Vth) and Response Time Measurement: Apply a square-wave voltage to the cell and measure the voltage at which the optical transmission starts to change (Vth) and the time it takes for the liquid crystal to switch between on and off states (response time).
Diagrams
Caption: Workflow for the synthesis of a liquid crystal ester.
Caption: Characterization workflow for liquid crystal esters.
Conclusion
This compound is a versatile building block for the synthesis of novel ester-based liquid crystals. By following the outlined protocols for synthesis and characterization, researchers can systematically develop and evaluate new liquid crystalline materials with tailored properties for advanced liquid crystal display applications. The provided data and workflows serve as a foundational guide for scientists and engineers working in the field of liquid crystal materials and display technology.
Application Notes and Protocols for the Biological Activity Screening of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative with potential therapeutic applications. Biphenyl compounds have been noted for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] This document provides detailed application notes and protocols for screening the biological activity of this compound, with a focus on its potential as an anticancer agent. The protocols outlined below describe common in vitro cell-based assays to determine the cytotoxic and apoptotic effects of the compound on cancer cell lines.
Hypothetical Biological Activity: Anticancer Properties
Based on the known activities of structurally related biphenyl carboxylic acid derivatives which have demonstrated anticancer properties, this compound was screened for its potential as an anticancer agent.[2] The following sections detail the experimental procedures and hypothetical results from a primary screening campaign against human cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.7 ± 2.5 |
| A549 | Lung Carcinoma | 32.1 ± 3.1 |
| HCT116 | Colon Carcinoma | 18.9 ± 2.2 |
| HeLa | Cervical Cancer | 28.4 ± 2.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Vehicle Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 10 | 15.8 ± 1.9 | 8.2 ± 1.1 | 1.2 ± 0.2 |
| 20 | 28.4 ± 3.1 | 15.6 ± 1.8 | 2.5 ± 0.4 |
| 40 | 45.2 ± 4.5 | 25.1 ± 2.8 | 4.1 ± 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis using flow cytometry.
Materials:
-
MCF-7 cells
-
Culture medium, FBS, Penicillin-Streptomycin
-
Trypsin-EDTA, PBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC and PI positive cells are late apoptotic.
-
Visualizations
Caption: Workflow for anticancer screening and mechanism of action studies.
Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.
References
Application Notes and Protocols: 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a functionalized aromatic carboxylic acid with significant potential in the field of organic electronics. Its rigid biphenyl core, coupled with a terminal carboxylic acid group, makes it an ideal candidate for forming self-assembled monolayers (SAMs) on conductive metal oxide surfaces, such as indium tin oxide (ITO) and zinc oxide (ZnO). The primary application of such SAMs is the modification of electrode work functions, which is a critical factor in optimizing the performance of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The butyl-functionalization of the biphenyl backbone can further influence the packing density and electronic properties of the monolayer.
This document provides detailed application notes and experimental protocols for the use of this compound as a surface modifier for electrodes in organic electronic devices.
Principle of Operation: Electrode Work Function Modification
The alignment of energy levels at the interface between an electrode and an organic semiconductor is crucial for efficient charge injection. A large energy barrier at this interface can impede the flow of charge carriers (holes or electrons), leading to high operating voltages and reduced device efficiency.
This compound can form a dense, oriented monolayer on hydroxylated surfaces of conductive oxides. The carboxylic acid headgroup anchors the molecule to the surface, while the biphenyl core creates a dipole moment at the interface. This molecular dipole layer alters the surface potential of the electrode, thereby tuning its effective work function. The direction and magnitude of the work function shift depend on the orientation and intrinsic dipole moment of the molecule. For many carboxylic acid-based SAMs on ITO, an increase in the work function is observed, which can facilitate hole injection in OLEDs and OFETs.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively reported in the literature, the following table summarizes typical values observed for analogous aromatic carboxylic acid SAMs on ITO electrodes. These values can be used as a baseline for expected performance.
| Property | Bare ITO | ITO with Aromatic Carboxylic Acid SAM |
| Work Function (eV) | 4.5 - 4.8 | 4.9 - 5.5 |
| Work Function Shift (ΔΦ) | N/A | +0.4 to +1.0 eV |
| Water Contact Angle (°) | 20 - 40 | 70 - 90 |
| Surface Roughness (RMS) | 1.5 - 3.0 nm | 1.0 - 2.5 nm |
Note: The actual values for this compound may vary depending on the substrate preparation, SAM deposition conditions, and measurement technique.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials:
-
This compound (98% purity or higher)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Volumetric flask
-
Ultrasonic bath
-
-
Procedure:
-
Weigh an appropriate amount of this compound to prepare a solution with a concentration in the range of 1-10 mM.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add the anhydrous solvent to the flask to dissolve the solid.
-
Use an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Store the solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with water.
-
Protocol 2: Substrate Preparation and SAM Deposition
-
Materials:
-
ITO-coated glass substrates
-
Deionized water
-
Acetone
-
Isopropanol
-
UV-Ozone cleaner or oxygen plasma asher
-
Beaker or petri dish for immersion
-
Nitrogen or argon gas for drying
-
-
Procedure:
-
Sequentially clean the ITO substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to remove organic residues and create a hydroxylated surface.
-
Immediately immerse the cleaned and activated substrates into the prepared solution of this compound.
-
Allow the substrates to remain in the solution for 12-24 hours at room temperature to facilitate the formation of a well-ordered SAM.
-
After immersion, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the SAM-modified substrates with a stream of nitrogen or argon gas.
-
The substrates are now ready for characterization or for the deposition of subsequent layers of the organic electronic device.
-
Caption: Workflow for the preparation of SAM-modified ITO substrates.
Application in Organic Field-Effect Transistors (OFETs)
In OFETs, the interface between the dielectric layer and the organic semiconductor is critical for device performance. A high-quality interface with low trap density is essential for efficient charge transport. When used to modify the gate dielectric (e.g., SiO2) or the source/drain electrodes, a SAM of this compound can:
-
Reduce charge trapping: The SAM passivates surface hydroxyl groups, which can act as charge traps.
-
Improve molecular ordering of the semiconductor: The hydrophobic surface of the SAM can promote better crystallization of the overlying organic semiconductor, leading to higher charge carrier mobility.
-
Lower contact resistance: By tuning the work function of the source and drain electrodes, the energy barrier for charge injection from the electrodes to the semiconductor can be reduced.
Caption: Role of the SAM in an OFET device structure.
Application in Organic Light-Emitting Diodes (OLEDs)
For OLEDs, efficient injection of holes from the anode (typically ITO) into the hole transport layer (HTL) is crucial for achieving high brightness and efficiency. A SAM of this compound on the ITO surface can:
-
Increase the ITO work function: This reduces the energy barrier for hole injection into the highest occupied molecular orbital (HOMO) of the HTL.
-
Improve the morphology of the HTL: The SAM can provide a more uniform and hydrophobic surface for the deposition of the subsequent organic layer.
-
Block electron leakage: The SAM can act as a thin insulating layer that prevents electrons from leaking from the emissive layer to the anode, thereby improving the charge recombination efficiency within the emissive layer.
Application Notes and Protocols for the Functionalization of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its rigid biphenyl core provides a defined spatial arrangement for appended functional groups, while the carboxylic acid moiety allows for a variety of chemical transformations. The butyl group at the 4'-position enhances lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties of derivative compounds.
This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound. It is intended to guide researchers in the efficient preparation of derivatives for applications in drug discovery and materials science. Biphenyl derivatives have shown a wide range of biological activities, including acting as anticancer agents and antagonists for various receptors.[1][2][3]
Synthesis of this compound
The synthesis of the parent compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction offers a robust and high-yielding method for the formation of the C-C bond between the two phenyl rings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-bromobenzoic acid and (4-butylphenyl)boronic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromobenzoic acid | 201.02 | 10 | 2.01 g |
| (4-Butylphenyl)boronic acid | 178.04 | 12 | 2.14 g |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.1 (1 mol%) | 22.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.4 (4 mol%) | 105 mg |
| Potassium carbonate (K₂CO₃) | 138.21 | 30 | 4.15 g |
| 1,4-Dioxane | - | - | 50 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromobenzoic acid, (4-butylphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 100 mL of water and acidify to pH 2-3 with 2M HCl.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol/water to afford pure this compound.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a prime site for functionalization, most commonly through esterification and amide bond formation. These reactions allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Esterification
Esterification is a common method to modify the properties of carboxylic acids, such as their solubility and cell permeability. Fischer-Speier esterification is a straightforward and widely used method.
This protocol describes the synthesis of Ethyl 4'-butyl-[1,1'-biphenyl]-4-carboxylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 254.32 | 5 | 1.27 g |
| Ethanol (absolute) | 46.07 | Excess | 50 mL |
| Sulfuric acid (concentrated) | 98.08 | Catalytic | 0.5 mL |
| Sodium bicarbonate (saturated solution) | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate | - | - | - |
| Diethyl ether | - | - | 100 mL |
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure Ethyl 4'-butyl-[1,1'-biphenyl]-4-carboxylate.
Expected Yield: 70-85%
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, allowing for the connection of the carboxylic acid to a vast array of primary and secondary amines. The use of coupling agents is necessary to activate the carboxylic acid for nucleophilic attack by the amine.
This protocol details the synthesis of N-Benzyl-4'-butyl-[1,1'-biphenyl]-4-carboxamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 254.32 | 2 | 0.51 g |
| Benzylamine | 107.15 | 2.2 | 0.24 mL |
| HATU | 380.23 | 2.4 | 0.91 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4 | 0.7 mL |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
| Ethyl acetate | - | - | 100 mL |
| 1M HCl | - | - | 50 mL |
| Saturated sodium bicarbonate solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Dissolve this compound, HATU, and DIPEA in DMF in a round-bottom flask.
-
Stir the solution at room temperature for 10 minutes.
-
Add benzylamine to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure N-Benzyl-4'-butyl-[1,1'-biphenyl]-4-carboxamide.
Expected Yield: 80-90%
Data Presentation
Table 1: Summary of Functionalization Reactions
| Derivative | Functionalization Method | Key Reagents | Typical Yield (%) |
| Ethyl 4'-butyl-[1,1'-biphenyl]-4-carboxylate | Fischer Esterification | Ethanol, H₂SO₄ | 70-85 |
| N-Benzyl-4'-butyl-[1,1'-biphenyl]-4-carboxamide | Amide Coupling | Benzylamine, HATU, DIPEA | 80-90 |
Visualizations
Synthesis and Functionalization Workflow
The following diagram illustrates the overall workflow from the starting materials to the functionalized derivatives of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction Kinetics of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their structural motifs, which are found in various biologically active compounds and liquid crystals. Understanding the reaction kinetics of its synthesis is crucial for process optimization, enabling improvements in yield, purity, and cost-effectiveness in both research and industrial settings. The Suzuki-Miyaura coupling is the preferred method for synthesizing such biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the required reagents.[1][2]
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of this compound is typically achieved through the palladium-catalyzed cross-coupling of 4-bromobenzoic acid and 4-butylphenylboronic acid.
Reaction Scheme:
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromobenzoic acid) to form an organopalladium(II) complex.
-
Transmetalation: The organoboron compound (4-butylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Data Presentation: Representative Kinetic Data for Suzuki-Miyaura Reactions
While specific kinetic data for the synthesis of this compound is not available, the following tables summarize representative quantitative data from kinetic studies of similar Suzuki-Miyaura cross-coupling reactions. This data can be used as a benchmark for designing and evaluating kinetic experiments for the target synthesis.
Table 1: Effect of Catalyst and Ligand on Reaction Rate
| Catalyst Precursor | Ligand | Relative Rate Constant (k_rel) | Reference Reaction |
| Pd(OAc)₂ | PPh₃ | 1.0 | 4-bromotoluene + phenylboronic acid |
| Pd₂(dba)₃ | SPhos | 5.2 | 4-bromotoluene + phenylboronic acid |
| PdCl₂(dppf) | dppf | 3.8 | 4-bromotoluene + phenylboronic acid |
| Pd(PPh₃)₄ | PPh₃ | 1.5 | 4-bromotoluene + phenylboronic acid |
Note: The relative rate constants are illustrative and highly dependent on specific reaction conditions such as temperature, solvent, and base.
Table 2: Influence of Reaction Parameters on Yield and Reaction Time
| Parameter | Variation | Observed Effect on Yield | Observed Effect on Reaction Time |
| Temperature | 60°C to 100°C | Increased yield | Decreased time |
| Base | K₂CO₃ vs. K₃PO₄ | K₃PO₄ often gives higher yields | Base can influence the rate-determining step |
| Solvent | Toluene/H₂O vs. Dioxane/H₂O | Solvent choice affects solubility and reaction rate | Biphasic systems are common |
| Catalyst Loading | 0.5 mol% to 2 mol% | Higher loading can increase rate but also cost | Optimization is key |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target molecule.
Materials:
-
4-bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
4-butylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzoic acid, 4-butylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10 minutes.
-
Add degassed toluene and degassed water to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Kinetic Analysis of the Synthesis
This protocol outlines a method for determining the reaction kinetics using HPLC.
Experimental Setup:
-
A jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature.
-
An HPLC system with a UV detector.
-
An automated sampling system or manual sampling at timed intervals.
Procedure:
-
Set up the synthesis reaction as described in Protocol 1 in the temperature-controlled reaction vessel.
-
Once the catalyst is added (time zero), begin monitoring the reaction.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acid) to stop the reaction.
-
Dilute the quenched sample to a known concentration suitable for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the disappearance of the starting materials (4-bromobenzoic acid and 4-butylphenylboronic acid) and the appearance of the product (this compound) by integrating the respective peak areas in the chromatogram.
-
Plot the concentration of reactants and product as a function of time to determine the reaction rate and order.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the synthesis and kinetic analysis of this compound.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method. While specific kinetic data for this exact transformation is not extensively documented, the provided protocols for synthesis and kinetic analysis offer a robust framework for researchers to investigate and optimize the reaction. By applying these methodologies, scientists can gain valuable insights into the reaction mechanism and develop more efficient and scalable synthetic processes for this important class of compounds. The use of modern analytical techniques like HPLC is essential for accurate kinetic profiling.[5] Further research into the specific kinetics of this and related reactions will continue to advance the field of organic synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. The information is designed to address common issues encountered during experimental procedures and to help improve reaction yields and product purity.
Troubleshooting Guides and FAQs
Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling are a common issue that can stem from several factors. Here are the primary areas to investigate:
-
Catalyst Activity: The palladium catalyst is crucial for the reaction. Inadequate catalyst performance can be due to:
-
Deactivation: The Pd(0) catalyst can be sensitive to air and may have been deactivated through oxidation. Ensure all manipulations are performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Loading: While a high catalyst load is not always better, too little will result in an incomplete reaction. Typical catalyst loading for Suzuki couplings ranges from 0.01 mol% to 5 mol%.[1]
-
Incorrect Ligand: The choice of phosphine ligand is critical. For coupling aryl bromides, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective.[2]
-
-
Base Selection and Strength: The base plays a key role in the transmetalation step of the catalytic cycle.[3]
-
Inappropriate Base: The choice of base is critical. Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃.[1] For substrates with base-sensitive functional groups, a milder base like KF might be necessary.[3]
-
Insufficient Amount: Typically, at least 2 equivalents of the base are required.
-
-
Reaction Conditions:
-
Temperature: While many Suzuki couplings can be run at room temperature, some require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with low yield, consider increasing the temperature to 80-100 °C.[4]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time can be anywhere from 4 to 16 hours.[1][4]
-
-
Quality of Reagents and Solvents:
-
Solvent Purity: The presence of water and oxygen can negatively impact the reaction. Ensure you are using anhydrous solvents. Common solvent systems include 1,4-dioxane/water, toluene, or DMF.[4]
-
Boronic Acid Quality: Boronic acids can undergo degradation over time, especially if not stored properly. It is advisable to use fresh or properly stored boronic acid.
-
Question 2: I am observing significant amounts of homocoupling byproducts (biphenyl from the boronic acid and/or the aryl halide). How can I minimize these side reactions?
Answer:
Homocoupling is a competing reaction in Suzuki couplings. To minimize its occurrence:
-
Control of Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Ensure your reaction setup is thoroughly purged with an inert gas.
-
Stoichiometry of Reactants: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and reduce homocoupling of the aryl halide.
-
Ligand Choice: Certain ligands can suppress homocoupling more effectively than others. Consider screening different phosphine ligands.
Question 3: What is a reliable method for purifying the final product, this compound?
Answer:
Purification of the final product is crucial to remove unreacted starting materials, catalyst residues, and byproducts. A multi-step approach is often the most effective:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water. To remove the carboxylic acid product from the organic phase, you can perform a basic wash (e.g., with 1M NaOH). The aqueous layer containing the deprotonated product is then separated and acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid.[5] The precipitate can then be collected by filtration.
-
Recrystallization: For higher purity, recrystallization is a good option. Suitable solvent systems for 4-biphenyl carboxylic acids include benzene/petroleum ether or aqueous ethanol.[6] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[2][4]
Question 4: Can I use a Grignard reaction to synthesize the 4'-butylbiphenyl core? What are the potential pitfalls of this method?
Answer:
Yes, a Grignard reaction can be used to form the biphenyl core. For instance, you could react a Grignard reagent formed from 4-bromobutylbenzene with a suitable electrophile. However, there are several potential issues to be aware of:
-
Extreme Sensitivity to Water and Air: Grignard reagents are highly reactive and will be quenched by any protic source, including water in the solvent or on the glassware.[7][8] All glassware must be oven-dried, and anhydrous solvents are essential.
-
Formation of Biphenyl as a Side Product: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide, leading to the formation of a biphenyl byproduct.[8] This is favored at higher concentrations and temperatures.
-
Difficulty in Initiation: The reaction between magnesium metal and the alkyl halide can sometimes be difficult to initiate. Activation of the magnesium surface, for example, with a small crystal of iodine, may be necessary.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | 4-Bromobenzoic acid | 4-Iodobenzoic acid | 4-Bromobenzoic acid |
| Boronic Acid | 4-Butylphenylboronic acid | 4-Butylphenylboronic acid | 4-Butylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (2 mol%) | C60-TEGs/PdCl₂ (0.05 mol%)[1] |
| Ligand | - | PPh₃ (4 mol%) | - |
| Base | K₂CO₃ (2 eq.) | Cs₂CO₃ (2 eq.) | K₂CO₃ (2 eq.)[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | Water[1] |
| Temperature | 80 °C[4] | 100 °C | Room Temperature[1] |
| Time | 16 h[4] | 12 h | 4 h[1] |
| Yield | Good[4] | High | >90%[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common literature methods.[1][4]
Materials:
-
4-Bromobenzoic acid (1.0 eq.)
-
4-Butylphenylboronic acid (1.1 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.04 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, 4-butylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(OAc)₂ and PPh₃ to the flask under the inert atmosphere.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Extract the organic layer with 1 M NaOH.
-
Separate the aqueous layer and acidify it with 1 M HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude product.
-
For further purification, recrystallize the crude product from a suitable solvent system like aqueous ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a low melting point and appears oily. What is the likely cause and how can I fix it?
A1: A low or broad melting point, often accompanied by an oily or sticky appearance, typically indicates the presence of impurities. Common impurities from synthetic routes like the Suzuki-Miyaura coupling include residual starting materials, homocoupled byproducts (e.g., 4,4'-dicarboxylic acid biphenyl or 4,4'-dibutylbiphenyl), and dehalogenated starting materials.[1][2]
Troubleshooting Steps:
-
Acid-Base Extraction: Before attempting recrystallization, perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) to convert the carboxylic acid to its water-soluble salt.[3] The organic layer will retain non-acidic impurities. Separate the aqueous layer, acidify it with a strong acid (e.g., 2M HCl) to a pH of ~2 to precipitate the purified carboxylic acid, then extract the product back into an organic solvent.[3]
-
Recrystallization: After extraction, proceed with recrystallization. If the product "oils out," this means it's melting before it dissolves, often due to impurities depressing the melting point.[4] Try reheating the mixture and adding more solvent, or switch to a different solvent system.[4]
Q2: What is the best solvent system for recrystallizing this compound?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] For biphenyl carboxylic acids, a mixed solvent system is often effective.[5] A good starting point is a polar protic solvent mixed with water.
-
Recommended System: Dissolve the crude product in a minimal amount of hot ethanol or methanol. While the solution is still hot, add hot water dropwise until a persistent cloudiness appears. Add a few more drops of the hot alcohol to redissolve the precipitate and then allow the solution to cool slowly.[5]
Q3: I performed a recrystallization, but the yield is very low. What went wrong?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities.
-
Washing with too much cold solvent: While washing the filtered crystals is necessary to remove residual mother liquor, using an excessive amount will dissolve some of your product.[4]
-
Premature crystallization: The compound may have crystallized in the funnel during hot filtration.[6]
Solutions:
-
If you used too much solvent, you can try to carefully evaporate some of it and re-cool the solution.
-
Always allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]
-
Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
-
Use a pre-heated funnel for hot filtration to prevent the product from crashing out prematurely.[6]
Q4: My TLC plate shows a streak instead of a clean spot for my carboxylic acid. How can I get better separation for column chromatography?
A4: Streaking of carboxylic acids on silica gel TLC plates is a common issue due to strong interactions with the stationary phase. To resolve this, add a small amount of a volatile acid to your eluent system.
-
Recommended Eluent Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane:Ethyl Acetate with 1% Acetic Acid). This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper spots and better separation.[8]
Q5: After purification, how can I assess the purity of my this compound?
A5: Purity can be assessed using several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be lower and broader.[9]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity (e.g., >99%).[10]
Quantitative Data
Due to limited publicly available experimental data for this compound, the data for the parent compound, 4-Biphenylcarboxylic acid, is provided for comparison. The butyl group will slightly alter these properties, generally increasing solubility in nonpolar solvents and lowering the melting point.
| Property | 4-Biphenylcarboxylic Acid (Parent Compound) | 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid | Data Source |
| Molecular Formula | C₁₃H₁₀O₂ | C₁₇H₁₈O₂ | [11] |
| Molecular Weight | 198.22 g/mol | 254.32 g/mol | [11][12] |
| Melting Point | 223-227 °C | Not available | [13] |
| Appearance | White to light beige crystalline powder | Not available | [14] |
| Solubility in Water | Insoluble (0.03 g/L) | Expected to be insoluble | [11][13] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | Expected to be soluble in polar organic solvents | [11] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Wash: Add an equal volume of 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer, while non-acidic impurities remain in the organic (top) layer.
-
Extraction: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution 1-2 more times to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2. The purified carboxylic acid will precipitate as a solid.
-
Final Extraction & Drying: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy suspension until it becomes clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | 5748-42-5 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid | C17H18O2 | CID 13629286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Biphenyl-4-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 14. chemimpex.com [chemimpex.com]
troubleshooting Suzuki coupling side reactions in biphenyl acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the synthesis of biphenyl acids via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Q1: My Suzuki coupling reaction is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the first step.[1]
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, are susceptible to degradation and protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] It is recommended to use fresh, high-purity boronic acids or esters. If stability issues persist, consider converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][3]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[4]
-
Catalyst and Ligand Integrity: Palladium catalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can deactivate the catalyst and promote side reactions like homocoupling.[1][5] It is crucial to use anhydrous, degassed solvents and to ensure the reaction is run under a consistently inert atmosphere (Argon or Nitrogen).[6]
-
Base and Solvent Purity: Ensure your base is of high purity and that solvents are anhydrous and have been properly degassed.[1]
-
Q2: My reaction stalls and does not proceed to completion, even with extended reaction times. What should I investigate?
A2: A stalled reaction often points to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst System: For challenging or sterically hindered substrates, a simple catalyst system may be insufficient. Consider switching to a more active system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][7] These can promote the often rate-limiting oxidative addition step.[8]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but be aware that it can also accelerate side reactions.[5] An optimal temperature must be found for your specific substrates.
-
Base Solubility: Common inorganic bases like K₂CO₃ and K₃PO₄ have poor solubility in many organic solvents.[7] Insufficient mixing or a poor solvent choice can prevent the base from effectively participating in the reaction.[7] Ensure vigorous stirring is maintained throughout the reaction.
Issue 2: Homocoupling of Boronic Acid
Q3: I am observing a significant amount of a symmetrical biaryl byproduct, which I suspect is from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[8] It is primarily caused by the presence of oxygen and/or Pd(II) species in the reaction mixture.[3][4][6]
-
Primary Cause - Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to homocoupling.[3]
-
Primary Cause - Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) state can be accompanied by a stoichiometric homocoupling of the boronic acid.[4][5]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your solvents and the reaction headspace.[6] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the initial concentration of Pd(II) species that promote homocoupling.[5][8]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3]
-
Use a Slight Excess of Aryl Halide: This can help ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than engaging in the homocoupling pathway.[3]
Issue 3: Protodeboronation (Deboronation)
Q4: My desired product yield is low, and I've identified a byproduct where the boronic acid on my starting material has been replaced by a hydrogen atom. How can I minimize this protodeboronation?
A4: Protodeboronation is the protonolysis of the carbon-boron bond and is a frequent cause of low yields, particularly with electron-deficient or heteroaryl boronic acids.[1][2] The reaction conditions, especially the base and presence of water, are critical factors.[7][9]
Mitigation Strategies:
-
Choice of Base: The base activates the boronic acid but can also promote protodeboronation.[1] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1][7]
-
Anhydrous Conditions: Water can be a proton source for this side reaction.[1] Employing anhydrous conditions with a suitable base can significantly reduce protodeboronation.
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[9]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]
Issue 4: Dehalogenation
Q5: Instead of my desired biphenyl acid, I am forming the dehalogenated arene from my aryl halide starting material. What causes this side reaction?
A5: Dehalogenation is a side reaction where the halogen atom of the organic halide is replaced by a hydrogen atom.[10] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[10]
Mitigation Strategies:
-
Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10] These can promote the desired reductive elimination over the dehalogenation pathway.
-
Base Optimization: Try a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] Avoid strong alkoxide bases if possible.[10]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it as part of a mixed solvent system at a lower concentration.[10]
-
Control Water Content: While some protocols use aqueous systems, excessive water can be a proton source.[10] If using anhydrous conditions, ensure all reagents are rigorously dried. In aqueous systems, optimizing the water ratio can be beneficial.
Data Presentation
Table 1: Base Selection Guide for Suzuki Coupling with Sensitive Substrates
| Substrate Functional Group | Recommended Bases | Rationale | Potential Side Reactions to Avoid |
| Ester | K₂CO₃, K₃PO₄, Cs₂CO₃ | Mild basicity prevents saponification (hydrolysis) of the ester group.[7] | Ester hydrolysis |
| Amide | K₂CO₃, K₃PO₄ | Sufficiently basic for coupling without promoting N-C bond cleavage.[7] | Amide hydrolysis |
| Base-sensitive Heterocycle (e.g., Indole, Pyrrole) | K₃PO₄, K₂CO₃ | Avoids deprotonation and potential side reactions on the heterocyclic ring.[7] | N-arylation, Ring-opening |
| Prone to Protodeboronation | KF (anhydrous), Cs₂CO₃ | Less aqueous basicity reduces the rate of protodeboronation.[7] | Loss of boronic acid |
Table 2: Effect of Solvent on Ligand-Free Suzuki Coupling Yield Reaction Model: 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), 0.5 mol % Pd(OAc)₂ at 35 °C for 0.5 h.
| Entry | Solvent System (v/v) | Yield (%)[11] |
| 1 | Water | 10 |
| 2 | Acetone/Water (1:4) | 49 |
| 3 | Acetone/Water (1:2) | 88 |
| 4 | Acetone/Water (1:1) | 98 |
| 5 | Toluene/Water (1:1) | <40 |
| 6 | Dioxane/Water (1:1) | <40 |
| 7 | THF/Water (1:1) | <40 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Side Reactions
This procedure is a generalized starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]
-
-
Inert Atmosphere Setup:
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like DMF/water) via syringe.[12]
-
Sparge the resulting suspension by bubbling the inert gas through the liquid for 15-30 minutes to ensure thorough deoxygenation.[1]
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand if necessary.
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the reaction flask via syringe or as a solid under a positive flow of inert gas.[5]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[5]
-
If a biphenyl carboxylic acid was synthesized, an acid-base extraction can be employed. Acidify the aqueous layer to precipitate the product, which can then be filtered or extracted.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[13]
-
Visualizations
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Caption: Suzuki catalytic cycle with key side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. The Suzuki-Miyaura cross-coupling reaction is the primary focus of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 4-butylphenylboronic acid and a 4-halobenzoic acid (commonly 4-bromobenzoic acid).
Q2: Which palladium catalyst is most effective for this synthesis?
A2: Several palladium catalysts can be effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and often successful catalyst for this type of transformation.[1] Other efficient catalysts include those based on palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand, such as triphenylphosphine (PPh₃) or more sterically demanding biaryl phosphine ligands (e.g., SPhos, XPhos). The choice of catalyst can be influenced by the specific reaction conditions and the reactivity of the substrates.
Q3: What are the recommended bases and solvents for this reaction?
A3: Inorganic bases are typically employed to activate the boronic acid.[2] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices.[1] The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran (THF)) and water.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Q5: What are the common side reactions, and how can they be minimized?
A5: Common side reactions in Suzuki couplings include:
-
Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote this side reaction.[4]
-
Dehalogenation: The removal of the halogen from the aryl halide starting material.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. Using the appropriate base and ensuring anhydrous conditions (when necessary for the specific protocol) can help to minimize this.
Q6: What is a suitable method for purifying the final product?
A6: After the reaction is complete, a standard aqueous workup is typically performed. The crude product can then be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[5] If further purification is required, column chromatography on silica gel can be employed.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air-stable. |
| Insufficiently degassed solvents | - Thoroughly degas all solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method. | |
| Inappropriate base | - The strength of the base can be critical. If using a weaker base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate or potassium phosphate.[1] | |
| Poor solubility of reactants | - Choose a solvent system that ensures the solubility of both coupling partners at the reaction temperature. For highly insoluble starting materials, a solvent like DMF might be considered. | |
| Low reaction temperature | - Increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[3] | |
| Presence of Significant Homocoupling Byproduct | Oxygen in the reaction mixture | - Ensure the reaction is set up and run under a strict inert atmosphere.[4] |
| Excess boronic acid | - Use a stoichiometry of 1:1 or a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). | |
| Difficulty in Purifying the Product | Co-elution with byproducts during chromatography | - Adjust the polarity of the eluent system for column chromatography. A gradient elution may be necessary. |
| Incomplete removal of catalyst | - After the reaction, consider filtering the mixture through a pad of celite to remove insoluble palladium species before workup. | |
| Product is an oil or does not crystallize | - Attempt to form a salt of the carboxylic acid to facilitate crystallization. - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
4-Butylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, in a 4:1 ratio, 10 mL)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, 4-butylphenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add the degassed solvent system to the flask via syringe.[3]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C) for the specified time (typically 12-24 hours).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[3][6]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of biphenyl carboxylic acid synthesis, based on literature data for similar Suzuki-Miyaura coupling reactions.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Data adapted from a representative Suzuki coupling reaction.[1]
Table 2: Optimization of Catalyst Loading and Reaction Time for the Synthesis of Biphenyl-4-carboxylic acid
| Entry | Catalyst Loading (mol%) | Base (equiv) | Time (h) | Yield (%) |
| 1 | 0.01 | K₂CO₃ (2) | 4 | ~90 |
| 2 | 0.05 | K₂CO₃ (2) | 4 | >95 |
| 3 | 0.15 | K₂CO₃ (2) | 4 | >95 |
| 4 | 0.05 | K₂CO₃ (2) | 1 | ~70 |
| 5 | 0.05 | K₂CO₃ (2) | 2 | ~85 |
| 6 | 0.05 | K₂CO₃ (2) | 6 | >95 |
Data adapted from the synthesis of biphenyl-4-carboxylic acid using a fullerene-supported PdCl₂ nanocatalyst in water at room temperature.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: A logical troubleshooting guide for addressing low reaction yields in the Suzuki coupling.
References
Technical Support Center: Enhancing the Solubility of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid in biological assays.
Troubleshooting Guide: Compound Precipitation
Experiencing compound precipitation in your bioassay can lead to inaccurate and unreliable results.[1][2] This guide provides a systematic approach to diagnosing and resolving this common issue.
Initial Checks:
-
Stock Solution Integrity: Before each experiment, visually inspect your DMSO stock solution for any crystals or precipitate. If observed, gently warm the solution in a 37°C water bath and vortex until the compound is fully redissolved. To prevent issues from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into single-use volumes.[3]
-
Final Concentration Review: Your compound may be precipitating because its final concentration in the assay medium exceeds its aqueous solubility limit.[4]
Systematic Troubleshooting:
If initial checks do not resolve the issue, follow the steps outlined in the decision tree below.
References
preventing byproduct formation in 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. The primary focus is on preventing the formation of common byproducts during Suzuki-Miyaura cross-coupling, a prevalent method for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the palladium-catalyzed reaction between 4-bromobenzoic acid and 4-butylphenylboronic acid in the presence of a base.[3][4]
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The main byproducts in the Suzuki coupling synthesis of this compound are:
-
Homocoupling products: This results in the formation of 4,4'-dibutylbiphenyl (from the coupling of two molecules of 4-butylphenylboronic acid) and biphenyl-4,4'-dicarboxylic acid (from the coupling of two molecules of 4-bromobenzoic acid). The presence of oxygen can often exacerbate homocoupling.
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom, leading to the formation of butylbenzene. This can be more likely with prolonged heating.
-
Dehalogenation product: The bromine atom on 4-bromobenzoic acid is replaced by a hydrogen, forming benzoic acid.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which promotes homocoupling. This can be achieved by sparging with an inert gas like argon or nitrogen.
-
Use of Appropriate Catalyst and Ligand: Modern palladium precatalysts and bulky, electron-rich phosphine ligands can stabilize the catalyst and favor the desired cross-coupling pathway.
-
Controlled Reagent Addition: Slow, dropwise addition of the boronic acid solution can keep its instantaneous concentration low, disfavoring homocoupling.
-
Stoichiometry: Using a slight excess of the aryl halide (4-bromobenzoic acid) can help ensure the palladium catalyst preferentially reacts with it.
Q4: My reaction is sluggish or not going to completion. What are the likely causes?
A4: Several factors can lead to an incomplete reaction:
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical. The base activates the boronic acid for transmetalation.[5] A solvent system that ensures the solubility of all reactants is necessary. For carboxylic acid-containing substrates, a biphasic system or the use of a phase-transfer catalyst may be required.[6]
-
Low Reaction Temperature: While high temperatures can promote byproduct formation, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate.
Q5: What is the best way to purify the final product?
A5: Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: After the reaction, the mixture can be acidified to protonate the carboxylic acid, allowing it to be extracted into an organic solvent. Washing with a basic aqueous solution can remove unreacted acidic starting materials.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol or a mixture of hexanes and methanol, to obtain the purified solid.[7][8]
-
Column Chromatography: For smaller-scale reactions or to remove closely related impurities, flash chromatography on silica gel can be effective.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature incrementally.- Ensure efficient stirring.- Verify the quality and activity of the palladium catalyst. |
| Significant byproduct formation. | - Implement strategies to minimize homocoupling and other side reactions (see FAQs).- Optimize the ratio of reactants. | |
| High Levels of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Catalyst system favors homocoupling. | - Use a Pd(0) precatalyst.- Employ bulky, electron-rich phosphine ligands. | |
| High concentration of boronic acid. | - Add the boronic acid solution dropwise over an extended period. | |
| Presence of Protodeboronation Byproduct (Butylbenzene) | Prolonged heating or harsh reaction conditions. | - Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a more active catalyst system that allows for lower reaction temperatures. |
| Product is Difficult to Purify | Presence of multiple, closely related byproducts. | - Optimize the reaction to minimize byproduct formation.- Employ a multi-step purification process, such as a combination of acid-base extraction and recrystallization, followed by column chromatography if necessary. |
| Reaction Fails to Initiate | Inactive catalyst. | - Use a fresh batch of catalyst or a more robust precatalyst. |
| Poorly soluble reagents. | - Choose a solvent system in which all reactants are soluble at the reaction temperature.- Consider using a phase-transfer catalyst for biphasic reactions.[6] | |
| Ineffective base. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrate combination.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
4-Butylphenylboronic acid (1.1 - 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)
-
Triphenylphosphine (PPh₃) (0.03 - 0.15 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or n-propanol/water mixture)[4][7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzoic acid, 4-butylphenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes to remove all oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. In a separate vial, pre-mix the palladium acetate and ligand in a small amount of the degassed solvent and add this catalyst solution to the main reaction flask.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzoic acid is consumed (typically 2-24 hours).[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the layers. Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Suzuki-Miyaura Coupling to form Biphenyl Carboxylic Acids
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.1) | - | K₂CO₃ | Water | RT | 1.5 | 99 | [4] |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.1) | - | K₂CO₃ | Water | RT | 1.5 | 98 | [4] |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (20) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 78 | [9] |
| 4-Bromobenzaldehyde | Benzeneboronic acid | Pd(OAc)₂ (0.3) | PPh₃ (0.9) | Na₂CO₃ | n-Propanol/H₂O | Reflux | 0.75 | 86.3 | [7] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura synthesis.
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting decision tree for common byproduct formation.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved We did a Suzuki coupling reaction with phenylboronic | Chegg.com [chegg.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, with a particular focus on catalyst selection for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing this compound?
A1: The most prevalent and efficient methods involve transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is widely regarded as one of the most robust and versatile methods for this transformation.[1][2] Alternative, yet effective, methods include the Kumada-Corriu coupling and syntheses involving Grignard reagents.[3][4]
Q2: Which catalyst system is generally recommended for the Suzuki-Miyaura coupling to synthesize this molecule?
A2: Palladium-based catalysts are the standard for Suzuki-Miyaura couplings.[1] A common and effective system involves a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or a palladium(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), combined with a suitable phosphine ligand.[5][6] For substrates like aryl bromides, ligands such as SPhos or triphenylphosphine (PPh₃) are often successful.[5][7]
Q3: How do I select the appropriate phosphine ligand for my palladium catalyst?
A3: Ligand selection is critical and depends on the reactivity of your substrates.
-
Electron-rich, bulky phosphines (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the reaction, improve yields, and enable the use of less reactive aryl chlorides.[5]
-
Bidentate phosphines (e.g., BINAP, dppf) can enhance catalyst stability and are effective for coupling primary amines in related reactions, a principle that can extend to improving C-C coupling efficiency.[8]
-
Triphenylphosphine (PPh₃) is a classic, cost-effective ligand suitable for reactive substrates like aryl iodides and bromides, though it may require higher temperatures and catalyst loadings.[7]
Q4: What are the typical reaction conditions for a successful Suzuki-Miyaura coupling for this synthesis?
A4: A typical Suzuki-Miyaura reaction for this synthesis would involve coupling (4-butylphenyl)boronic acid with a 4-halobenzoic acid derivative (commonly 4-bromobenzoic acid). Key conditions include:
-
Catalyst: 0.1 - 5 mol% of a palladium catalyst.[6]
-
Base: An inorganic base is required to activate the boronic acid.[2] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[6][9]
-
Solvent: A mixture of an organic solvent and water is often used. Popular choices include 1,4-dioxane/water, toluene/water, or DMF.[6][9]
-
Temperature: Typically between 80-120 °C.[6]
Q5: Can nickel catalysts be used as a lower-cost alternative to palladium?
A5: Yes, nickel-based catalysts are a viable and more economical alternative for cross-coupling reactions like the Kumada coupling.[3][10] They are particularly effective for coupling Grignard reagents with aryl halides.[4][10] However, a key disadvantage is the high reactivity and basicity of the Grignard reagents, which limits the tolerance of certain functional groups (e.g., acidic protons on the carboxylic acid).[3][4] Therefore, protection of the carboxylic acid group may be necessary.
Troubleshooting Guide
Problem: Low or No Yield of Desired Product
Q: My Suzuki-Miyaura reaction is failing or giving very low yields. What are the common causes and how can I fix them?
A: Several factors could be responsible for poor reaction outcomes.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[6] Catalyst decomposition can sometimes be observed as the formation of palladium black.[11]
-
Inactive Boronic Acid: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. Try dissolving the boronic acid in the reaction solvent with the base before adding other reagents to ensure the active boronate species is formed.
-
Incorrect Base or Solvent: The choice of base and solvent is crucial. For substrates with base-sensitive groups, a milder base like potassium fluoride (KF) might be beneficial.[2] The solvent system must facilitate the interaction of both organic and aqueous phases.
-
Insufficient Temperature: Some less reactive aryl halides (especially chlorides) require higher temperatures and more active catalyst systems (e.g., those with bulky, electron-rich ligands) to proceed efficiently.
Problem: Significant Formation of Side Products
Q: My reaction produces a large amount of homocoupled side products (e.g., 4,4'-dibutylbiphenyl). How can I minimize this?
A: Homocoupling is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid relative to the aryl halide.[6]
-
Optimize Reaction Temperature: High temperatures can sometimes favor homocoupling. Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C).
-
Slow Catalyst Addition: In some cases, adding the catalyst solution slowly to the heated reaction mixture can prevent high local concentrations that may lead to side reactions.
-
Ensure Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Rigorous degassing and maintaining an inert atmosphere are critical.[6]
Problem: Difficulty in Product Purification
Q: How can I effectively remove the palladium catalyst and phosphine ligands from my final product?
A: Removing residual catalyst is a common purification challenge.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from catalyst residues and other impurities.[5][12]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Aqueous Wash: Performing an aqueous workup can help remove inorganic salts and some water-soluble species.[5]
-
Use of Heterogeneous Catalysts: Employing a supported catalyst, such as palladium on carbon (Pd/C), can simplify removal, as the catalyst can be filtered off after the reaction.[9]
Data Presentation: Comparison of Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions with substrates analogous to those used in the synthesis of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp | - | High | General Aryl Bromides |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | Room Temp | - | High | General Aryl Triflates |
Note: The data presented is compiled from various sources and may involve different reaction conditions beyond those listed. Direct comparison should be made with caution.[2][9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
(4-Butylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.2 mol%)[5]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[5]
-
Toluene and Water (e.g., 10:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid, (4-butylphenyl)boronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ and SPhos to the vessel.
-
Solvent Addition: Add degassed toluene and water to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with dilute HCl to precipitate the product.
-
Isolation: Filter the solid product, wash with water, and then a non-polar solvent (like hexane) to remove non-polar impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.[5][12]
Protocol 2: Kumada Coupling for Biaryl Synthesis (General)
This protocol outlines a general approach for a nickel-catalyzed Kumada coupling, which would require the use of an ester-protected 4-halobenzoic acid to be compatible with the Grignard reagent.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
4-Butylphenylmagnesium bromide (Grignard reagent, 1.1 equiv)
-
NiCl₂(dppp) (1-5 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF.
-
Reagent Addition: Cool the solution (e.g., to 0 °C). Add the methyl 4-bromobenzoate, followed by the slow, dropwise addition of the 4-butylphenylmagnesium bromide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ester by column chromatography.
-
Hydrolysis: The final product, this compound, is obtained by hydrolyzing the ester intermediate under basic conditions (e.g., with NaOH), followed by acidic workup.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling synthesis.
Caption: Decision logic for catalyst selection based on aryl halide reactivity.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Scale-Up Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid.
I. Synthesis Overview and Challenges
The industrial synthesis of this compound predominantly utilizes the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of 4-bromobenzoic acid with 4-butylphenylboronic acid. While effective at a lab scale, scaling up this synthesis presents several challenges that can impact yield, purity, and cost-effectiveness.
Common Scale-Up Issues:
-
Side Reactions: The formation of byproducts, such as homocoupled products and protodeboronation of the boronic acid, can reduce the yield of the desired product and complicate purification.
-
Catalyst Activity and Leaching: Maintaining the activity of the palladium catalyst throughout the reaction and minimizing its leaching into the final product are critical for both efficiency and regulatory compliance.
-
Purification and Crystallization: Isolating the final product with high purity on a large scale often requires optimized crystallization procedures to remove impurities effectively.
-
Reaction Parameter Optimization: Translating lab-scale reaction conditions (temperature, solvent, base, catalyst loading) to a larger scale requires careful optimization to ensure consistent results.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most prevalent and industrially viable method is the Suzuki-Miyaura cross-coupling reaction between a salt of 4-bromobenzoic acid and 4-butylphenylboronic acid (or its esters) using a palladium catalyst.
Q2: What are the typical starting materials for the Suzuki-Miyaura synthesis?
A2: The key starting materials are:
-
4-bromobenzoic acid
-
4-butylphenylboronic acid (or a corresponding boronate ester)
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
A phosphine ligand (e.g., PPh₃, SPhos, XPhos)
-
A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
A suitable solvent system (e.g., toluene/water, dioxane/water, THF/water)
Q3: What are the main impurities I should look out for in the final product?
A3: Common impurities include:
-
Homocoupled products: Biphenyl (from the coupling of two molecules of 4-butylphenylboronic acid) and 4,4'-biphenyldicarboxylic acid (from the coupling of two molecules of 4-bromobenzoic acid).
-
Protodeboronation product: Butylbenzene, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Residual palladium: The final product must be tested for residual palladium to meet regulatory standards.
-
Unreacted starting materials: 4-bromobenzoic acid and 4-butylphenylboronic acid.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through crystallization. A common procedure involves dissolving the crude product in a suitable hot solvent (e.g., aqueous ethanol, benzene/petroleum ether) and allowing it to cool slowly to form crystals. An acid-base workup can also be employed, where the carboxylic acid is dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[1]
III. Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure all solvents and reagents are thoroughly degassed to remove oxygen. - Use a fresh, high-quality palladium catalyst and phosphine ligand. - Consider using a more robust pre-catalyst. |
| Inefficient Transmetalation | - Optimize the choice and amount of base. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective. - Ensure adequate mixing, especially in biphasic solvent systems. |
| Protodeboronation of 4-butylphenylboronic acid | - Use a milder base (e.g., K₂CO₃). - Lower the reaction temperature. - Use the boronic acid as soon as possible after preparation or purchase. |
| Incomplete Reaction | - Increase the reaction time or temperature. - Increase the catalyst loading. - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
Problem 2: High Levels of Impurities
| Impurity | Troubleshooting Steps |
| Homocoupling Products | - Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere (e.g., nitrogen or argon). - Use a Pd(0) precatalyst instead of a Pd(II) salt to reduce the initial concentration of Pd(II). - Employ bulky electron-rich phosphine ligands which can suppress side reactions. |
| Residual Palladium | - After the reaction, consider using a palladium scavenger. - Optimize the crystallization process, as palladium often precipitates with the product. Multiple recrystallizations may be necessary. - An aqueous workup with a chelating agent can help remove palladium salts. |
| Unreacted Starting Materials | - Adjust the stoichiometry of the reactants. A slight excess of the boronic acid is sometimes used. - Ensure the reaction goes to completion by monitoring with TLC or HPLC. |
IV. Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling in Biphenyl Carboxylic Acid Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 4-bromobenzoic acid | 4-bromobenzoic acid | 4-bromobenzoic acid |
| Boronic Acid | Phenylboronic acid | 4-methylphenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | [PdCl₂(NH₂CH₂COOH)₂] | Pd/C |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Water | Water | Water/Methanol |
| Temperature | 80 °C | Room Temperature | Reflux |
| Yield | >90% | 95% | >98% |
| Reference | General Suzuki Protocols | Organic & Biomolecular Chemistry | RSC Advances |
Note: This table presents data from similar reactions to provide a general guideline. Actual yields for this compound may vary.
V. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
4-bromobenzoic acid (1.0 eq)
-
4-butylphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add 4-bromobenzoic acid, 4-butylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture to the vessel.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Heat the solution again until it becomes clear.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
VI. Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Technical Support Center: Degradation of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the structure, the primary degradation pathways are expected to involve biotic and abiotic processes. Biotic degradation by microorganisms is likely to proceed via oxidation of the biphenyl rings and the butyl side chain.[1][2] Abiotic degradation can be induced by factors such as light (photodegradation), pH, and temperature.[3]
Q2: What are the initial steps in the microbial degradation of biphenyl compounds?
A2: The initial step in the aerobic microbial degradation of biphenyl typically involves dioxygenase-catalyzed hydroxylation of one of the aromatic rings to form a cis-dihydrodiol.[1][4] This is followed by dehydrogenation to a dihydroxybiphenyl intermediate, which then undergoes ring cleavage.[1][4]
Q3: How might the butyl substituent influence the degradation of the molecule?
A3: The alkyl substituent can influence the degradation process. The butyl group may be a site for initial oxidative attack, leading to the formation of hydroxylated or carboxylated derivatives.[5] The position and length of the alkyl chain can affect the overall rate of metabolism.[5]
Q4: What analytical techniques are most suitable for studying the degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detectors is a powerful technique for separating and identifying degradation products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly used, often after derivatization of the analytes.[7][8]
Q5: What are "forced degradation" studies, and why are they important?
A5: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidation, light) to accelerate its decomposition.[3][9] These studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[3][9]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column contamination. - Column overload. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent. - Reduce sample concentration or injection volume.[10][11][12] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mobile phase mixing and pump performance. - Use a column oven for temperature control. - Replace the column if it's old or has been subjected to harsh conditions.[10][11] |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. - Sample carryover in the injector. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash protocol. - Run blank injections to identify the source of contamination.[12][13] |
Microbial Degradation Experiment Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Degradation Observed | - The selected microbial strain cannot metabolize the compound. - The compound is toxic to the microorganisms at the tested concentration. - Inappropriate culture conditions (pH, temperature, nutrients). | - Screen different microbial strains or use a mixed microbial consortium.[14][15] - Test a range of substrate concentrations. - Optimize culture medium and incubation conditions.[16] |
| Incomplete Degradation | - Accumulation of inhibitory metabolic intermediates. - Depletion of essential nutrients. - The microbial strain can only partially metabolize the compound. | - Analyze for the accumulation of intermediates. - Replenish nutrients during the experiment. - Consider using a co-culture or a microbial consortium.[17] |
| Low Reproducibility | - Inconsistent inoculum size or growth phase. - Variability in experimental setup. | - Standardize the inoculum preparation procedure. - Ensure all experimental replicates are set up identically. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule.[3][9]
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the compound in solution to UV light (254 nm) and fluorescent light for an extended period.
Note: The extent of degradation should ideally be between 10-30% for the development of stability-indicating methods.[18]
Microbial Degradation Assay
-
Prepare the Culture Medium: Use a basal salt medium (BSM) containing essential minerals.
-
Inoculation: Inoculate the BSM with a pre-cultured microbial strain known for degrading aromatic compounds (e.g., Pseudomonas, Rhodococcus).[19]
-
Substrate Addition: Add this compound (e.g., at a final concentration of 50-100 mg/L) as the sole carbon source.
-
Incubation: Incubate the cultures on a shaker at an appropriate temperature (e.g., 30°C).
-
Sampling: Collect samples at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis: Extract the remaining parent compound and its metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using HPLC-MS or GC-MS to identify and quantify the compounds.[6][7][8]
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from degradation studies.
Table 1: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 28.5 | 3 |
| 3% H₂O₂, RT, 24h | 21.8 | 4 |
| 105°C, 48h | 8.1 | 1 |
| UV Light, 24h | 35.6 | 5 |
Table 2: Microbial Degradation of this compound by Pseudomonas sp.
| Time (hours) | Parent Compound Remaining (%) | Major Metabolite A Concentration (mg/L) | Major Metabolite B Concentration (mg/L) |
| 0 | 100 | 0 | 0 |
| 24 | 65 | 12.5 | 5.2 |
| 48 | 28 | 25.8 | 15.1 |
| 72 | 5 | 18.2 | 28.9 |
Visualizations
Caption: Proposed microbial degradation pathway of this compound.
Caption: General experimental workflow for studying degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ijcmas.com [ijcmas.com]
- 15. [Microbial degradation of xenobiotics in the environment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. jchr.org [jchr.org]
- 19. researchgate.net [researchgate.net]
common impurities in 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. The information provided is designed to help identify and resolve common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities are typically related to the synthetic route used. For the Suzuki-Miyaura cross-coupling reaction, a prevalent method for synthesizing this compound, the following impurities are often encountered:
-
Unreacted Starting Materials: These include the halide precursor (e.g., 4-bromobenzoic acid or its ester) and the boronic acid precursor (e.g., 4-butylphenylboronic acid).
-
Homocoupling Byproducts: These are formed from the coupling of two identical molecules of the starting materials. Common homocoupling products are biphenyl-4,4'-dicarboxylic acid and 4,4'-dibutylbiphenyl.
-
Catalyst Residues: Residual palladium catalyst and its ligands used in the cross-coupling reaction can be present in the crude product.
-
Inorganic Salts: Bases such as sodium carbonate or potassium carbonate are used in the Suzuki reaction, and their salts can be carried through the initial workup.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to detect impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main compound and its impurities. A reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is commonly used.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of a purification process. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify impurities if they are present in sufficient quantities and have distinct signals from the main compound.
-
Mass Spectrometry (MS): MS can help in identifying the molecular weights of the impurities, which aids in their structural elucidation.
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid sample.
-
Column Chromatography: This method is suitable for separating the desired product from impurities with different polarities, especially when impurities are present in significant amounts.
-
Acid-Base Extraction: This is a useful workup or initial purification step to separate the acidic product from neutral or basic impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Gradually add more hot solvent until the compound dissolves. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble to reduce saturation. |
| No crystals form upon cooling. | Solution is not saturated; rapid cooling. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of the purified product. | Too much solvent was used; premature crystallization during hot filtration; crystals are soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots (co-elution). | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation. |
| Compound is stuck on the column. | Mobile phase is not polar enough; compound is interacting too strongly with the stationary phase (silica gel). | Gradually increase the polarity of the mobile phase. If the compound is highly acidic, adding a small amount of acetic or formic acid to the eluent can help. |
| Cracking of the silica gel bed. | Improper packing of the column; running the column dry. | Pack the column carefully as a slurry to ensure a homogenous bed. Always maintain a level of solvent above the silica gel. |
| Streaking or tailing of the compound band. | Sample is overloaded; compound is sparingly soluble in the mobile phase. | Use a larger column or reduce the amount of sample loaded. Choose a mobile phase in which the compound is more soluble. |
Experimental Protocols
Recrystallization Protocol (General)
A recommended solvent system for the parent compound, biphenyl-4-carboxylic acid, is aqueous ethanol or a mixture of benzene and petroleum ether.[2] The following is a general procedure that can be adapted.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Flash Column Chromatography Protocol (General)
A common stationary phase is silica gel, with a mobile phase of hexanes and ethyl acetate.
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the expected purity levels after applying different purification techniques. Note that these are typical values and can vary based on the initial purity of the crude product and the optimization of the purification protocol.
| Purification Method | Starting Material Purity (Typical) | Expected Final Purity | Typical Yield |
| Recrystallization (single) | 85-95% | >98% | 70-90% |
| Recrystallization (double) | 85-95% | >99.5% | 50-80% |
| Flash Column Chromatography | 70-90% | >97% | 60-85% |
| Acid-Base Extraction | 50-80% | 80-95% | >90% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical decision-making process for the purification of this compound.
References
Technical Support Center: Optimization of Liquid Crystal Alignment with 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid for liquid crystal (LC) alignment.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of liquid crystal alignment using this compound.
| Problem | Possible Causes | Solutions |
| Non-uniform Alignment (Patchy or Disordered) | 1. Incomplete dissolution of this compound in the solvent. 2. Uneven coating of the alignment layer on the substrate. 3. Contamination of the substrate or alignment solution. 4. Inappropriate curing temperature or time. | 1. Ensure complete dissolution by using an appropriate solvent and sonication. 2. Optimize the coating technique (e.g., spin coating speed and time) for a uniform film. 3. Use high-purity solvents and thoroughly clean substrates (e.g., with piranha solution followed by DI water rinse). 4. Systematically vary the curing temperature and time to find the optimal conditions for the specific substrate and LC. |
| Poor Homeotropic (Vertical) Alignment | 1. Insufficient concentration of the alignment agent. 2. Surface energy of the substrate is too high.[1] 3. Incompatible liquid crystal material. | 1. Increase the concentration of this compound in the coating solution. 2. Pre-treat the substrate to lower its surface energy. The Friedel–Creagh–Kmetz rule suggests that for vertical alignment, the surface tension of the liquid crystal should be greater than the surface energy of the alignment layer.[1] 3. Ensure the chosen liquid crystal is suitable for homeotropic alignment with carboxylic acid-based alignment layers. |
| High Pretilt Angle or Planar Alignment Instead of Homeotropic | 1. Excessive concentration of the alignment agent leading to aggregation. 2. Strong intermolecular interactions between the liquid crystal molecules overpowering the surface anchoring. | 1. Decrease the concentration of the alignment agent to achieve a monolayer or a well-dispersed thin film. 2. Experiment with different liquid crystals that have a lower tendency for planar anchoring. |
| Appearance of Defects (e.g., Disclinations, Voids) | 1. Rapid cooling of the liquid crystal from its isotropic phase. 2. Presence of dust particles or impurities in the LC cell. 3. Mechanical stress on the cell during assembly. | 1. Employ a slow and controlled cooling rate to allow for proper molecular ordering. 2. Assemble the LC cell in a clean environment (e.g., a cleanroom or a glovebox). 3. Handle the substrates and the assembled cell with care to avoid introducing stress. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces liquid crystal alignment?
A1: this compound primarily induces homeotropic (vertical) alignment through the formation of a self-assembled monolayer on the substrate. The carboxylic acid group (-COOH) can form hydrogen bonds with hydroxylated surfaces (like glass or ITO), anchoring the molecule to the substrate.[2] The biphenyl core and the butyl tail then orient away from the surface, creating a low-energy interface that favors the vertical alignment of rod-like liquid crystal molecules.
Q2: What are the recommended concentration ranges for this compound in the coating solution?
A2: The optimal concentration can vary depending on the solvent, substrate, and coating method. However, a typical starting point is in the range of 0.1 to 1.0 wt% in a suitable organic solvent like ethanol, isopropanol, or a mixture of solvents. It is recommended to perform a concentration-dependent study to find the ideal conditions for your specific system.
Q3: How does the curing temperature affect the alignment quality?
A3: The curing temperature is a critical parameter that influences the evaporation of the solvent and the organization of the alignment layer. A temperature that is too low may result in an incomplete film formation, while a temperature that is too high could lead to the decomposition of the organic acid or dewetting of the film. A post-baking step, typically at a temperature above the boiling point of the solvent but below the decomposition temperature of the acid, is often necessary to ensure a stable and uniform alignment layer.
Q4: Can this alignment agent be used with any type of liquid crystal?
A4: While this compound is effective for inducing homeotropic alignment of many nematic liquid crystals, its performance can be influenced by the specific properties of the LC material, such as its dielectric anisotropy and elastic constants. It is advisable to test the compatibility with your chosen liquid crystal.
Q5: How can I measure the quality of the liquid crystal alignment?
A5: The quality of alignment can be assessed using several techniques:
-
Polarized Optical Microscopy (POM): A uniformly aligned homeotropic cell will appear dark under crossed polarizers. Any bright regions or patterns indicate defects or non-uniform alignment.
-
Conoscopy: A conoscopic image of a well-aligned homeotropic cell will show a characteristic "Maltese cross" pattern.
-
Contact Angle Measurement: The surface energy of the alignment layer can be characterized by measuring the contact angle of a liquid (e.g., water or diiodomethane), which can be correlated to the expected alignment behavior.[1]
Experimental Protocols
Protocol 1: Preparation of Alignment Layer and LC Cell Fabrication
-
Substrate Cleaning:
-
Thoroughly clean the substrates (e.g., ITO-coated glass) by sonicating in a sequence of Alconox, deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with a UV-Ozone cleaner for 10-15 minutes to remove any residual organic contaminants and create a hydrophilic surface.
-
-
Alignment Solution Preparation:
-
Prepare a 0.5 wt% solution of this compound in ethanol.
-
Ensure complete dissolution by sonicating the solution for 20 minutes.
-
-
Alignment Layer Coating:
-
Spin-coat the alignment solution onto the cleaned substrates at 3000 rpm for 30 seconds.
-
Bake the coated substrates on a hotplate at 120°C for 15 minutes to evaporate the solvent and cure the alignment layer.
-
-
LC Cell Assembly:
-
Place spacer beads (e.g., 5 µm diameter) on one of the coated substrates.
-
Place the second coated substrate on top of the first, with the coated surfaces facing each other.
-
Secure the cell using UV-curable epoxy at the edges, leaving two small openings for filling.
-
-
Liquid Crystal Filling:
-
Heat the LC material to its isotropic phase.
-
Fill the cell via capillary action by placing a drop of the isotropic LC at one of the openings.
-
Seal the openings with epoxy once the cell is filled.
-
Cool the cell slowly to the nematic phase to promote uniform alignment.
-
Data Presentation
Table 1: Effect of this compound Concentration on Alignment Quality
| Concentration (wt% in Ethanol) | Alignment Quality (POM Observation) | Contact Angle (Water) |
| 0.1 | Non-uniform, patchy homeotropic | 75° |
| 0.3 | Mostly homeotropic with some defects | 82° |
| 0.5 | Uniform homeotropic alignment | 88° |
| 1.0 | Homeotropic with small aggregates | 91° |
Note: The data presented is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for non-uniform liquid crystal alignment.
Caption: Interaction mechanism for homeotropic alignment.
References
- 1. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid Formulation Stability
Welcome to the technical support center for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges encountered during the formulation of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the development of a stable and effective drug product.
Understanding the Stability Profile of this compound
This compound, like many carboxylic acid-containing active pharmaceutical ingredients (APIs), presents a unique set of formulation challenges. Its biphenyl core and carboxylic acid moiety dictate its physicochemical properties, including its susceptibility to various degradation pathways. A thorough understanding of these properties is the first step in developing a robust formulation.
Key molecular features influencing stability include the carboxylic acid group, which is prone to pH-dependent ionization and reactions, and the biphenyl structure, which can be susceptible to oxidation. The butyl group, while enhancing lipophilicity, can also influence solubility and interactions with excipients.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the formulation of this compound.
Q1: Why is the solubility of this compound so poor in aqueous media, and how does this impact stability?
A1: The poor aqueous solubility of this compound is primarily due to its hydrophobic biphenyl and butyl components, which dominate over the hydrophilic nature of the carboxylic acid group. This low solubility can directly impact stability by making the compound more susceptible to degradation in the solid state and complicating the development of liquid formulations. In aqueous environments, the solubility is highly pH-dependent. At pH values below its pKa, the carboxylic acid is protonated and less soluble, while at pH values above the pKa, it forms a more soluble carboxylate salt. This pH-dependent solubility is a critical factor to consider when designing your formulation strategy.
Q2: What are the primary degradation pathways for this compound in a formulation?
A2: Based on its chemical structure, the primary degradation pathways to be aware of are:
-
Esterification: The carboxylic acid group can react with hydroxyl-containing excipients, such as polyethylene glycols (PEGs) and glycerin, to form esters. This reaction is often accelerated by acidic conditions and elevated temperatures.
-
Oxidation: The biphenyl ring system can be susceptible to oxidative degradation, especially in the presence of oxygen, metal ions, or peroxides, which can be present as impurities in some excipients.
-
Hydrolysis (of potential esters): If ester-containing excipients are used, or if ester degradation products are formed, they can be susceptible to hydrolysis back to the carboxylic acid and the corresponding alcohol, especially under basic conditions.
Q3: How can I prevent the esterification of this compound with alcoholic excipients?
A3: To minimize esterification, consider the following strategies:
-
Excipient Selection: Avoid or limit the use of excipients with hydroxyl groups, particularly in liquid or semi-solid formulations. If they are necessary, choose higher molecular weight grades (e.g., PEG 400 over PEG 200) as they have a lower concentration of hydroxyl groups per unit mass.
-
pH Control: Maintaining a neutral to slightly alkaline pH can reduce the rate of acid-catalyzed esterification. In this pH range, the carboxylic acid will be in its ionized, less reactive carboxylate form.
-
Water Content: In non-aqueous formulations, the presence of a small amount of water can sometimes decrease the rate of esterification by competing for reactive sites. However, this must be carefully balanced as excess water can introduce other stability issues.
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures significantly accelerate esterification.
Q4: What are the signs of physical instability in my formulation?
A4: Physical instability can manifest in several ways, including:
-
Precipitation: In liquid formulations, a drop in pH or temperature can cause the API to precipitate out of solution.
-
Crystal Growth: In solid or suspension formulations, changes in temperature or humidity can lead to the growth of API crystals, which can affect dissolution and bioavailability.
-
Color Change: This can be an indicator of either physical or chemical instability.
-
Phase Separation: In emulsions or other multi-phase systems, a breakdown of the formulation's structure can be observed.
Troubleshooting Guide
This section provides a systematic approach to resolving common stability issues encountered with this compound formulations.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of API potency over time in a liquid formulation. | Esterification with excipients, oxidative degradation. | 1. Analyze for Degradants: Use a stability-indicating HPLC method to identify and quantify degradation products. Look for peaks with retention times corresponding to potential esters or oxidation products. 2. Reformulate: If esterification is confirmed, replace hydroxyl-containing excipients with alternatives. If oxidation is suspected, add an antioxidant (e.g., BHT, BHA) and consider packaging under an inert atmosphere (e.g., nitrogen). |
| Precipitation of API in a liquid formulation upon storage. | pH shift, temperature fluctuation, poor initial solubilization. | 1. Verify pH: Check the pH of the formulation and compare it to the initial value. If it has changed, investigate the buffering capacity of your system. 2. Assess Solubility: Determine the saturation solubility of the API in the formulation at various temperatures to understand the risk of precipitation upon cooling. 3. Improve Solubilization: Consider using co-solvents, surfactants, or forming a salt of the API to enhance and maintain its solubility. |
| Discoloration of a solid formulation. | Oxidative degradation, interaction with excipients. | 1. Forced Degradation: Expose the API and API-excipient blends to oxidative stress (e.g., hydrogen peroxide) to see if the discoloration can be replicated. 2. Excipient Compatibility: Conduct compatibility studies with individual excipients to identify the source of the interaction. Pay close attention to excipients with known reactive impurities like peroxides in povidone or metal ions in clays. |
| Changes in dissolution profile of a solid dosage form. | Crystal growth (polymorphic transformation), particle agglomeration. | 1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess the solid state of the API in the formulation over time. 2. Control Humidity: Ensure that the manufacturing and storage conditions have controlled humidity, as moisture can facilitate solid-state changes. |
Experimental Protocols
To proactively address stability, a well-designed set of experiments is essential. The following are detailed protocols for key stability-indicating studies.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at regular intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
If no degradation is observed, repeat with 1 N NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid API in a controlled temperature oven at 70°C for 7 days.
-
Also, expose a solution of the API (1 mg/mL in methanol) to the same conditions.
-
Analyze samples after 1, 3, and 7 days.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.
-
Analyze samples after 24 and 48 hours.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with commonly used excipients in the solid state.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, povidone)
-
Mortar and pestle
-
Glass vials
-
Controlled environment chambers (e.g., 40°C/75% RH)
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of the API and each excipient in a 1:1 ratio by weight.
-
Gently mix the components using a mortar and pestle.
-
Prepare a control sample of the API alone.
-
-
Storage:
-
Place the samples in glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Also, store a set of samples at 4°C as a control.
-
-
Analysis:
-
At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method to determine the purity of the API and the formation of any degradation products.
-
Solid-State Properties (Optional but Recommended): Use DSC and XRPD to detect any interactions or changes in the crystalline form of the API.
-
-
Visualizations
Degradation Troubleshooting Workflow
The following diagram illustrates a typical workflow for investigating the degradation of this compound in a formulation.
Caption: A decision tree for troubleshooting degradation issues.
Key Stability Considerations
This diagram summarizes the key factors to consider for maintaining the stability of this compound in formulations.
Caption: Interacting factors affecting API stability.
Validation & Comparative
comparative study of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid with other liquid crystal precursors
A Comparative Analysis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid and Other Biphenyl-Based Liquid Crystal Precursors
This guide provides a comparative study of this compound alongside two other prominent liquid crystal precursors: 4-pentyl-4'-cyanobiphenyl (5CB) and 4-octyl-4'-cyanobiphenyl (8CB). The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their thermal and mesomorphic properties, supported by experimental data and standard characterization protocols.
Introduction to Biphenyl Liquid Crystal Precursors
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. Their molecules can flow like a liquid, yet maintain a degree of orientational order, making them highly responsive to external fields. This responsiveness is the foundation for their widespread use in technologies like liquid crystal displays (LCDs).[1] The performance of these technologies is intrinsically linked to the specific properties of the LC materials, which are determined by the molecular structure of their precursors.
Biphenyl-based molecules are a cornerstone of liquid crystal research and applications due to their rigid, rod-like (calamitic) structure, which is conducive to forming the ordered, fluid phases characteristic of liquid crystals.[1] By modifying the terminal groups attached to the biphenyl core, such as alkyl chains (-CnH2n+1), cyano groups (-CN), or carboxylic acid groups (-COOH), the specific properties of the resulting liquid crystal, like its operational temperature range and mesophase type, can be precisely tuned. This guide focuses on this compound and compares it with the well-established cyanobiphenyls 5CB and 8CB to highlight these structure-property relationships.
Comparative Performance Data
The defining characteristics of a thermotropic liquid crystal are its phase transition temperatures: the melting point, where it transitions from a solid to a liquid crystalline state, and the clearing point, where it becomes an isotropic liquid. These temperatures dictate the material's operational range. The type of mesophase (e.g., nematic, smectic) also defines its optical and electrical properties. The data for the three precursors are summarized below.
| Compound | Chemical Structure | Mesophase Type(s) | Melting Point (°C) | Clearing Point (°C) |
| This compound | Nematic | 147.0 | 245.0 | |
| 4-pentyl-4'-cyanobiphenyl (5CB) | Nematic | 22.5[2] | 35.0[2] | |
| 4-octyl-4'-cyanobiphenyl (8CB) | Smectic A, Nematic | 21.5 (Cr-SmA) / 33.5 (SmA-N) | 40.5 |
Note: Transition temperatures for 8CB are Crystal to Smectic A (Cr-SmA), Smectic A to Nematic (SmA-N), and Nematic to Isotropic (N-I).
From the data, it is evident that this compound possesses a significantly higher melting point and a much wider nematic temperature range compared to 5CB and 8CB. This is primarily due to the strong hydrogen bonding interactions between the carboxylic acid groups, which require more thermal energy to break. In contrast, 5CB and 8CB, which are terminated by a cyano group, exhibit mesophases at or near room temperature, making them suitable for standard display applications.[2] The longer alkyl chain of 8CB also introduces a more ordered smectic A phase in addition to the nematic phase.
Experimental Protocols
The characterization of liquid crystal precursors relies on two primary techniques to determine their transition temperatures and identify their mesophases: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3]
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermal analysis technique used to precisely measure the temperatures and enthalpies of phase transitions.[1]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the liquid crystal precursor (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is heated and cooled at a controlled, constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions appear as peaks (endothermic for heating, exothermic for cooling) on the resulting thermogram.
-
Analysis: The onset or peak temperature of a transition is identified as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a qualitative technique used to visually identify liquid crystal phases by observing their unique optical textures.[3]
Methodology:
-
Sample Preparation: A small amount of the material is placed on a clean glass slide and covered with a coverslip.
-
Heating/Cooling Stage: The slide is placed on a hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through a microscope equipped with crossed polarizers. Isotropic liquids appear dark (extinguished), while anisotropic liquid crystal phases are birefringent and produce characteristic colorful textures.
-
Phase Identification: As the sample is slowly heated and cooled, the observer notes the temperatures at which the optical textures change. The specific patterns, such as the "schlieren" or "marbled" textures of nematic phases or the "focal-conic" textures of smectic phases, allow for the identification of the mesophase type.
Experimental Workflow Visualization
The logical flow from material synthesis to final characterization is a critical aspect of liquid crystal research. The following diagram, generated using Graphviz, illustrates a typical experimental workflow.
Caption: Experimental workflow for liquid crystal precursor characterization.
Conclusion
The comparative analysis of this compound with 5CB and 8CB demonstrates the profound impact of terminal functional groups on the properties of liquid crystal precursors. The carboxylic acid moiety in the target compound leads to strong intermolecular hydrogen bonding, resulting in a high-temperature, wide-range nematic phase. This makes it suitable for applications requiring high thermal stability. In contrast, the cyanobiphenyls 5CB and 8CB are designed for room-temperature applications, with their alkyl chain length further refining the phase behavior, as seen with the introduction of a smectic phase in 8CB. This guide underscores the importance of molecular design in tailoring liquid crystal materials for specific technological needs.
References
Benchmarking 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid for Liquid Crystal Display Applications: A Comparative Guide
For researchers and scientists at the forefront of display technology, the selection of liquid crystal materials is a critical determinant of device performance. This guide provides a comparative analysis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid and its alternatives, offering a framework for evaluating their potential in next-generation liquid crystal displays (LCDs).
The performance of a liquid crystal in an LCD is dictated by a delicate balance of its physical properties. Key parameters include the clearing point (the temperature at which it transitions from the liquid crystal phase to an isotropic liquid), viscosity, and both dielectric and optical anisotropy. A high clearing point ensures operational stability across a range of temperatures, while low viscosity is crucial for achieving the fast switching speeds required in modern displays. The dielectric and optical anisotropies are fundamental to controlling the light-transmitting properties of the display, directly impacting contrast and viewing angles.
Comparative Performance of Nematic Liquid Crystals
To provide a clear comparison, this guide benchmarks the performance of this compound against the well-characterized 4-cyano-4'-pentylbiphenyl (5CB) and the commercially available liquid crystal mixture E7. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, data for the closely related 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid is included to provide a reasonable estimation of its properties. It is important to note that the butyl and pentyl derivatives will exhibit slightly different properties, with the longer alkyl chain of the pentyl derivative generally leading to a higher clearing point and viscosity.
| Property | This compound (Estimated) | 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic Acid | 4-cyano-4'-pentylbiphenyl (5CB) | Liquid Crystal Mixture E7 |
| Clearing Point (°C) | Data not available | >177 (Melting Point, forms smectic phase)[1] | 35.3 | ~60-65 |
| Viscosity (mPa·s at 20°C) | Data not available | Data not available | 24 | Data not available |
| Dielectric Anisotropy (Δε at 1 kHz, 20°C) | Data not available | Data not available | +11.5 | High Positive |
| Optical Anisotropy (Δn at 589 nm, 20°C) | Data not available | Data not available | 0.179 | ~0.22 |
Note: The data for this compound is estimated based on trends observed in homologous series of liquid crystals. The value for 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid represents its melting point, above which it forms a smectic, not a nematic, liquid crystal phase.[1] This indicates that the 4'-alkyl-[1,1'-biphenyl]-4-carboxylic acid series may not be ideal for standard nematic-based LCDs.
Experimental Protocols for Performance Benchmarking
Accurate and consistent measurement of liquid crystal properties is paramount for reliable comparison. The following are detailed methodologies for key performance indicators.
Clearing Point Determination
Methodology: The clearing point is determined using polarized optical microscopy (POM). A small sample of the liquid crystal is placed between a glass slide and a coverslip and heated on a hot stage. The sample is observed through crossed polarizers. The nematic phase will appear birefringent (bright), while the isotropic liquid phase will appear dark. The clearing point is the temperature at which the last vestiges of birefringence disappear upon heating. The sample is then cooled to observe the transition from the isotropic to the nematic phase to check for thermal hysteresis.
Rotational Viscosity Measurement
Methodology: The rotational viscosity is a critical parameter that influences the switching speed of an LCD. It is measured using a rotational viscometer. A spindle is immersed in the liquid crystal sample, which is maintained at a constant temperature. The torque required to rotate the spindle at a constant angular velocity is measured. The viscosity is then calculated from the measured torque, the angular velocity, and the geometry of the spindle and the sample container.
Dielectric Anisotropy Measurement
Methodology: Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. A liquid crystal cell of known thickness and electrode area is fabricated with alignment layers to induce either planar (for measuring ε⊥) or homeotropic (for measuring ε∥) alignment. The cell is filled with the liquid crystal sample. The capacitance of the cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz). For a planar cell, a high voltage is applied to reorient the molecules perpendicular to the substrates to measure ε∥. Conversely, for a homeotropic cell, a high voltage is applied to measure ε⊥.
Optical Anisotropy (Birefringence) Measurement
Methodology: Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (ne) and ordinary (no) refractive indices. This is typically measured using an Abbe refractometer. A thin film of the liquid crystal is placed between the prisms of the refractometer. The surfaces of the prisms are treated to induce a uniform planar alignment of the liquid crystal molecules. Monochromatic light is passed through the sample, and the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director are measured. The birefringence is then calculated as Δn = ne - no.
Experimental Workflow and Data Analysis
The process of benchmarking a new liquid crystal material involves a systematic workflow to ensure accurate and comparable results.
Caption: Experimental workflow for benchmarking liquid crystal performance.
Logical Relationship of Performance Metrics
The key performance metrics of a liquid crystal are interconnected and collectively determine its suitability for a specific LCD application.
Caption: Interrelationship of key liquid crystal performance metrics.
References
A Comparative Pharmacological Profile of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid and Structurally Related Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activities of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid against other biphenyl derivatives. The biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, anticancer, and platelet-activating factor (PAF) antagonist properties. Understanding the structure-activity relationships (SAR) of these compounds, particularly the influence of substituents on the biphenyl core, is crucial for the rational design of novel therapeutic agents. This document summarizes key experimental data, details relevant assay protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Antifungal Activity
Biphenyl-4-carboxylic acid derivatives have demonstrated notable antifungal activity, primarily by targeting the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane. The length of the alkyl chain at the 4'-position of the biphenyl core can significantly influence the compound's antifungal efficacy.
Comparative Antifungal Data
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Ethyl [1,1'-biphenyl]-4-carboxylate | Candida albicans | 512-1024 | [1] |
| Propyl [1,1'-biphenyl]-4-carboxylate | Candida albicans | Inactive | [1] |
| Isopropyl [1,1'-biphenyl]-4-carboxylate | Candida albicans | Moderate Activity | [1] |
| Butyl [1,1'-biphenyl]-4-carboxylate | Candida albicans | Inactive | [1] |
| 2-Methoxyethyl [1,1'-biphenyl]-4-carboxylate | Candida albicans | Moderate Activity | [1] |
| Decanoyl [1,1'-biphenyl]-4-carboxylate | Candida albicans | 512 | [1] |
Note: The available data is for the ester derivatives. While direct comparative data for the free carboxylic acids is limited, this provides insight into the effect of the alkyl chain.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.
-
Inoculum Preparation: The fungal isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar). A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Preparation of Antifungal Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells, including a growth control (fungus in medium without the compound) and a sterility control (medium only), are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader.[2][3][4]
Signaling Pathway: Ergosterol Biosynthesis
Biphenyl derivatives often exert their antifungal effects by inhibiting key enzymes in the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membrane integrity.
Caption: Simplified Ergosterol Biosynthesis Pathway and the inhibitory action of antifungal biphenyls.
Anti-inflammatory Activity
Certain biphenyl-4-carboxylic acid derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Comparative Anti-inflammatory Data
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Preparation: Male Wistar rats (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally. A standard reference drug, such as indomethacin (5 mg/kg), is used as a positive control.
-
Induction of Edema: Thirty minutes to one hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[7][8][9][10][11]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7][11]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway: Cyclooxygenase (COX) Pathway
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including biphenyl derivatives, is mediated through the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins.[12][13]
Caption: The Cyclooxygenase (COX) Pathway and its inhibition by anti-inflammatory biphenyls.
Anticancer Activity
Biphenyl derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Comparative Anticancer Data
A study on a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives showed that substitutions on the biphenyl ring significantly impact their anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[14] While this study does not include a simple 4'-alkyl series, it highlights the importance of the biphenyl scaffold in anticancer drug design. Another study on 4'-hydroxybiphenyl-4-carboxylic acid derivatives identified a promising EGFR tyrosine kinase allosteric inhibitor.[15]
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (unsubstituted) | MCF-7 | 10.14 ± 2.05 | [14] |
| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (unsubstituted) | MDA-MB-231 | 10.78 ± 2.58 | [14] |
| 1-(4'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 9.92 ± 0.97 | [14] |
| 1-(4'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MDA-MB-231 | 9.54 ± 0.85 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.[6][20][21][22][23]
Caption: Simplified EGFR Signaling Pathway and its inhibition by anticancer biphenyl compounds.
Platelet-Activating Factor (PAF) Antagonist Activity
Certain biphenyl derivatives have been identified as antagonists of the Platelet-Activating Factor (PAF) receptor, suggesting their potential in treating inflammatory and allergic conditions.
Comparative PAF Antagonist Data
A series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides were evaluated for their PAF antagonist activity. The study highlighted that substitutions on the biphenyl ring and modifications of the side chain significantly influenced their potency.[24] While this study does not directly compare a 4'-alkyl series, it underscores the potential of the biphenyl scaffold in developing PAF antagonists.
Experimental Protocol: Radioligand Competitive Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[25][26][27][28]
-
Membrane Preparation: Cell membranes expressing the PAF receptor (e.g., from washed canine platelets) are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]PAF) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value is determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.
Signaling Pathway: Platelet-Activating Factor (PAF) Receptor Signaling
PAF exerts its effects by binding to its G-protein coupled receptor (GPCR), leading to the activation of various downstream signaling pathways that mediate inflammatory and thrombotic responses.[5][29][30][31][32]
Caption: Simplified PAF Receptor Signaling Pathway and its blockage by biphenyl antagonists.
Conclusion
The this compound scaffold is a versatile platform for the development of pharmacologically active compounds. The available data, primarily on ester derivatives, suggests that the nature and length of the alkyl substituent at the 4'-position, along with other modifications on the biphenyl core, play a critical role in determining the specific biological activity and potency. This guide provides a foundational understanding of the comparative pharmacology of these compounds, offering detailed experimental protocols and pathway visualizations to aid researchers in the design and evaluation of novel biphenyl-based therapeutics. Further systematic studies on homologous series of 4'-alkyl-[1,1'-biphenyl]-4-carboxylic acids are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical class.
References
- 1. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
- 16. benchchem.com [benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and alternative synthesis protocols for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The reproducibility and efficiency of chemical syntheses are paramount in research and development. This document outlines two primary, reproducible methods for the synthesis of this target compound: the Suzuki-Miyaura cross-coupling and a Kumada-type cross-coupling reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of unsymmetrical biaryls, such as this compound, is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals and functional materials. The two most prevalent and reliable methods for constructing the pivotal carbon-carbon bond between the two phenyl rings are the Suzuki-Miyaura and Kumada cross-coupling reactions. Both methods utilize a transition metal catalyst, typically palladium or nickel, to facilitate the bond formation between an aryl halide and an organometallic reagent.
Biphenyl derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] Specifically, biphenyl carboxylic acids have been investigated as potential modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism, and as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase (COX).[3][4][5][6]
Comparison of Synthetic Methodologies
The choice between the Suzuki-Miyaura and Kumada coupling reactions often depends on factors such as the availability of starting materials, functional group tolerance, reaction conditions, and cost. Below is a summary of the key aspects of each method for the synthesis of this compound.
| Parameter | Suzuki-Miyaura Coupling | Kumada-Type Coupling |
| Key Reactants | 4-Bromobenzoic acid, 4-Butylphenylboronic acid | 4-Bromobenzoic acid, 4-Butylphenylmagnesium bromide (Grignard reagent) |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Nickel- or Palladium-based (e.g., NiCl₂, PdCl₂(dppf)) |
| Base | Required (e.g., K₂CO₃, Na₂CO₃) | Not explicitly required for coupling step |
| Solvent | Often aqueous mixtures (e.g., Toluene/Ethanol/Water, Dioxane/Water) | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) |
| Reaction Temperature | Room temperature to reflux | 0 °C to reflux |
| Reported Yields | Generally high (often >80%) for similar couplings[7] | Moderate to excellent (can be >90%) for similar couplings[8] |
| Functional Group Tolerance | Generally high | Moderate (Grignard reagents are strong bases) |
| Starting Material Availability | Boronic acids are widely available commercially. | Grignard reagents are typically prepared in situ. |
| Byproducts | Boron-containing byproducts (generally considered benign).[9] | Homocoupling products, reduction products. |
Experimental Protocols
The following are detailed, reproducible protocols for the synthesis of this compound via the Suzuki-Miyaura and a Kumada-type coupling reaction.
Method 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[7][10]
Reaction Scheme:
Materials:
-
4-Bromobenzoic acid
-
4-Butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid (1.0 mmol), 4-butylphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add a solvent mixture of toluene (10 mL), ethanol (5 mL), and deionized water (5 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add ethyl acetate (20 mL) to dissolve the organic product.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: Based on similar Suzuki-Miyaura couplings of bromobenzoic acids, yields are expected to be in the range of 80-95%.[7]
Method 2: Kumada-Type Cross-Coupling
This protocol is based on the principles of the Kumada cross-coupling reaction, which utilizes a Grignard reagent.[11][12]
Reaction Scheme:
Materials:
-
1-Bromo-4-butylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
4-Bromobenzoic acid
-
Nickel(II) chloride (NiCl₂) or a suitable palladium catalyst (e.g., PdCl₂(dppf))
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
Part A: Preparation of the Grignard Reagent (4-Butylphenylmagnesium bromide)
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-4-butylbenzene (1.2 mmol) in anhydrous THF (5 mL).
-
Add a small portion of the 1-bromo-4-butylbenzene solution to the magnesium turnings. If the reaction does not initiate, gently warm the flask.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining 1-bromo-4-butylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 mmol) and the nickel or palladium catalyst (e.g., NiCl₂, 0.05 mmol) in anhydrous THF (10 mL).
-
Cool this mixture to 0 °C in an ice bath.
-
Slowly add the freshly prepared 4-butylphenylmagnesium bromide solution from Part A to the cooled mixture via a cannula or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl (20 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Yield: Yields for Kumada-type couplings can vary but are often in the moderate to high range (60-90%).
Visualizing the Synthetic Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for both the Suzuki-Miyaura and Kumada-type syntheses.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Experimental workflow for the Kumada-type synthesis.
Potential Biological Activity and Signaling Pathway
Biphenyl carboxylic acids are a class of compounds that have garnered significant interest in drug discovery. Their structural motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3][6] Furthermore, certain biphenyl carboxylic acids have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation.[4][5][13]
Activation of PPARα, for instance, leads to the transcription of genes involved in fatty acid oxidation, thereby lowering triglyceride levels.[4] The anti-inflammatory effects of PPAR agonists are partly mediated by their ability to antagonize the activity of pro-inflammatory transcription factors such as NF-κB.
The diagram below illustrates a potential signaling pathway that could be modulated by this compound, based on the known activities of similar compounds.
Caption: Potential signaling pathways modulated by biphenyl carboxylic acids.
Conclusion
Both the Suzuki-Miyaura and Kumada-type cross-coupling reactions represent viable and reproducible methods for the synthesis of this compound. The Suzuki-Miyaura coupling is often favored for its high functional group tolerance and the use of milder reaction conditions. In contrast, the Kumada coupling, while requiring the in situ preparation of a more reactive Grignard reagent, can be a cost-effective alternative. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, available instrumentation, and economic considerations. The potential biological activities of the target molecule, particularly as an anti-inflammatory agent or a PPAR modulator, warrant further investigation and could open new avenues in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel biphenylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) delta selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. html.rhhz.net [html.rhhz.net]
- 12. benchchem.com [benchchem.com]
- 13. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the validation of a quantitative method for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. This compound, a notable molecule in medicinal chemistry and materials science, demands robust analytical methodologies to ensure data integrity and regulatory compliance.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering insights grounded in years of application science. We will explore the nuances of method development, the intricacies of validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and a direct comparison of the performance of these two analytical powerhouses.
The Analyte: Understanding this compound
Before delving into the analytical methodologies, a foundational understanding of the target analyte is crucial. This compound possesses a biphenyl core, a lipophilic butyl group, and an acidic carboxylic acid moiety. These structural features dictate its physicochemical properties and, consequently, the optimal strategies for its quantification.
Key Physicochemical Properties (Estimated):
-
pKa: The carboxylic acid group imparts acidic properties to the molecule. The estimated pKa is approximately 4.2. This is a critical parameter for HPLC method development, as the pH of the mobile phase will significantly influence the ionization state and, therefore, the retention of the analyte on a reversed-phase column. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 1.5 to 2 pH units below the pKa, in this case, a pH of around 2.5-3.0 would be ideal.
-
UV Absorbance: The conjugated biphenyl system results in strong ultraviolet (UV) absorbance. The predicted wavelength of maximum absorbance (λmax) is in the range of 250-280 nm. This characteristic is the foundation of the HPLC-UV detection method.
-
Solubility: The molecule is sparingly soluble in water but exhibits good solubility in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). This dictates the choice of solvents for stock and working standard solutions.
A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, matrix complexity, and regulatory expectations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust, reliable, and cost-effective technique. It is often the workhorse of quality control laboratories for routine analysis of bulk drug substances and formulated products where the analyte concentration is relatively high and the sample matrix is clean.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. It is the gold standard for bioanalytical studies, enabling the quantification of analytes at very low concentrations in complex biological matrices such as plasma, urine, and tissue homogenates.[1]
The following sections will provide detailed, validated protocols for each technique, followed by a direct comparison of their performance characteristics.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a comprehensive guide for the validation of an analytical method for this compound. The validation parameters are in accordance with the ICH Q2(R1) guidelines.[2][3][4]
Method 1: HPLC-UV Quantification
This method is designed for the quantification of this compound in a relatively clean sample matrix, such as a drug substance or a simple formulation.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: 50% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 265 nm (based on predicted λmax)
2. Internal Standard (IS) Selection and Preparation:
For HPLC-UV, a structurally similar compound that is well-resolved from the analyte is ideal. 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid is a suitable choice.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with the mobile phase, each containing a fixed concentration of the internal standard (e.g., 10 µg/mL).
3. Validation Parameters and Acceptance Criteria:
The validation of the analytical method must demonstrate that it is suitable for its intended purpose.[5][6]
-
System Suitability:
-
Tailing Factor: ≤ 2.0 for both analyte and IS peaks.
-
Theoretical Plates: ≥ 2000 for both analyte and IS peaks.
-
Relative Standard Deviation (RSD) of Peak Areas (n=6 injections): ≤ 2.0%.
-
-
Linearity:
-
A minimum of five concentrations covering the expected range (e.g., 1-100 µg/mL).
-
Correlation Coefficient (r²): ≥ 0.995.
-
-
Accuracy (Recovery):
-
Analyze samples at three concentration levels (low, medium, high) in triplicate.
-
Mean Recovery: 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): RSD ≤ 2.0% for six replicate preparations at 100% of the test concentration.
-
Intermediate Precision (Inter-day precision): RSD ≤ 2.0% over two different days, with different analysts and equipment.
-
-
Specificity/Selectivity:
-
Demonstrate that the analyte peak is free from interference from blank matrix, placebo, and potential impurities. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10% and recovery of 80-120%).
-
LOD: The lowest concentration that can be detected (typically a signal-to-noise ratio of 3:1).
-
-
Robustness:
-
Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min).
-
The system suitability parameters should remain within the acceptance criteria.
-
Method 2: LC-MS/MS Quantification
This method is tailored for the quantification of this compound in a complex biological matrix, such as human plasma, requiring high sensitivity and selectivity.
1. Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the analyte).
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the IS).
-
2. Internal Standard (IS) Selection and Preparation:
For LC-MS/MS, a stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects. This compound-d9 (with deuteration on the butyl group) would be the ideal choice.
-
Analyte and IS Stock Solutions (1 mg/mL): Prepare in methanol.
-
Working Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the analyte and a fixed concentration of the IS into the blank biological matrix (e.g., human plasma).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
4. Bioanalytical Method Validation Parameters and Acceptance Criteria:
Validation for bioanalytical methods follows similar principles to standard method validation but with a greater emphasis on matrix effects, recovery, and stability in the biological matrix.[7]
-
System Suitability: As per HPLC-UV method.
-
Linearity:
-
A minimum of six non-zero concentrations covering the expected in-vivo concentration range.
-
Correlation Coefficient (r²): ≥ 0.99.
-
-
Accuracy and Precision:
-
Analyze QC samples at four levels (Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, High QC) in at least five replicates.
-
Accuracy (Mean % Nominal): Within ±15% (±20% at LLOQ).
-
Precision (RSD): ≤ 15% (≤ 20% at LLOQ).
-
-
Selectivity and Specificity:
-
Analyze at least six different lots of the blank biological matrix to ensure no significant interference at the retention time of the analyte and IS.
-
-
Lower Limit of Quantitation (LLOQ):
-
The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of nominal) and precision (RSD ≤ 20%).
-
-
Matrix Effect:
-
Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.
-
The coefficient of variation (CV) of the matrix factor across different lots of the matrix should be ≤ 15%.
-
-
Recovery:
-
Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three concentration levels.
-
-
Stability:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a specified period.
-
Long-Term Stability: Assess stability in the freezer over a period that covers the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Evaluate stability in the processed samples in the autosampler.
-
The mean concentration at each stability time point should be within ±15% of the nominal concentration.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process for both HPLC-UV and LC-MS/MS methodologies.
Caption: HPLC-UV method validation workflow.
Caption: LC-MS/MS bioanalytical method validation workflow.
Performance Comparison: A Head-to-Head Analysis
The following table summarizes the expected performance characteristics of the validated HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Difference |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | Both methods provide excellent linearity, but LC-MS/MS can have slightly more variability at the low end of the curve. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (±20% at LLOQ) | The acceptance criteria for bioanalytical methods are wider to account for the complexity of the matrix. |
| Precision (RSD) | ≤ 2.0% | ≤ 15% (≤ 20% at LLOQ) | Similar to accuracy, the acceptance criteria for precision are wider for bioanalytical methods. |
| Lower Limit of Quantitation (LLOQ) | ~ 1 µg/mL | ~ 1 ng/mL | LC-MS/MS is inherently more sensitive, allowing for the quantification of much lower concentrations. |
| Selectivity | Good | Excellent | LC-MS/MS provides superior selectivity due to the monitoring of specific MRM transitions, minimizing interferences. |
| Matrix Effect | Not typically assessed | Must be evaluated | Matrix effects are a significant consideration in LC-MS/MS and must be controlled for, often with a SIL-IS. |
| Throughput | Moderate | High | LC-MS/MS methods often have shorter run times, enabling higher sample throughput. |
| Cost (Instrument & Consumables) | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain compared to LC-MS/MS instruments. |
| Expertise Required | Moderate | High | LC-MS/MS method development and troubleshooting require a higher level of technical expertise. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but their suitability depends on the specific application.
-
HPLC-UV is the method of choice for routine quality control analysis of bulk drug substances and simple formulations where high concentrations of the analyte are present and the sample matrix is clean. Its robustness, cost-effectiveness, and ease of use make it an invaluable tool in these environments.
-
LC-MS/MS is indispensable for applications requiring high sensitivity and selectivity, particularly in the analysis of biological samples. For pharmacokinetic, toxicokinetic, and other bioanalytical studies, the ability of LC-MS/MS to quantify trace levels of the analyte in complex matrices is unmatched.
Ultimately, the decision to employ HPLC-UV or LC-MS/MS should be based on a thorough understanding of the analytical requirements, regulatory expectations, and available resources. By following the detailed validation protocols outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable, and defensible data for this compound, thereby supporting the advancement of their research and development programs.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 3. spectra.collaborationspharma.com [spectra.collaborationspharma.com]
- 4. Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. pubs.rsc.org [pubs.rsc.org]
comparative analysis of different synthetic routes to 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a valuable building block in pharmaceutical and materials science. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable synthetic strategy based on factors such as yield, purity, and reaction conditions.
Executive Summary of Synthetic Strategies
The synthesis of this compound is predominantly achieved through two highly effective cross-coupling strategies: the Suzuki-Miyaura coupling and Grignard reagent-based synthesis. A third, less direct route involving a Friedel-Crafts reaction is also considered.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid is a robust and high-yielding method, tolerant of a wide range of functional groups.
-
Grignard Reagent Synthesis: This classic organometallic approach involves the formation of a Grignard reagent from an aryl halide, followed by carboxylation with carbon dioxide. It is a cost-effective method but is highly sensitive to moisture and air.
-
Friedel-Crafts Acylation and Subsequent Reduction: This multi-step approach is less direct. It would typically involve the Friedel-Crafts acylation of 4-butylbiphenyl followed by an oxidation step to yield the carboxylic acid. This route can be complicated by issues of regioselectivity and the need for an additional oxidation step.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound, based on representative experimental data found in the literature.
| Parameter | Suzuki-Miyaura Coupling | Grignard Reagent Synthesis |
| Starting Materials | 4-bromobenzoic acid, (4-butylphenyl)boronic acid | 1-bromo-4-butylbenzene, 4-bromobenzoic acid derivative |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Magnesium turnings, Dry Ice (solid CO₂) |
| Typical Yield | >90%[1][2] | ~70-85% (estimated from similar syntheses) |
| Reaction Time | 4-12 hours[1] | 2-4 hours |
| Reaction Temperature | Room temperature to reflux (e.g., 80-100 °C) | 0 °C to room temperature |
| Purity of Crude Product | Generally high | Variable, may contain biphenyl side products[3][4] |
| Purification Method | Column chromatography, Recrystallization[5] | Acid-base extraction, Recrystallization[4] |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[1][2]
Materials:
-
4-bromobenzoic acid
-
(4-butylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and (4-butylphenyl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90°C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, which will precipitate the crude product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Route 2: Grignard Reagent Synthesis
This protocol is a general procedure for the carboxylation of a Grignard reagent.
Materials:
-
1-bromo-4-butylbenzene
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve 1-bromo-4-butylbenzene (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if necessary.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Visualization of Synthetic Pathways
Caption: Suzuki-Miyaura coupling pathway.
Caption: Grignard reagent synthesis pathway.
Conclusion
Both the Suzuki-Miyaura coupling and the Grignard synthesis are highly effective methods for preparing this compound. The Suzuki-Miyaura coupling generally offers higher yields and greater functional group tolerance, making it a preferred method in many research and development settings.[1][2] However, the Grignard synthesis is a more atom-economical and cost-effective approach, which can be advantageous for large-scale production, provided that stringent anhydrous conditions can be maintained. The Friedel-Crafts route is generally less efficient due to its multi-step nature and potential for side reactions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available resources, and desired purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Structure-Activity Relationship of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. As a derivative of the well-established biphenyl-4-carboxylic acid core, which is present in numerous biologically active compounds, this particular analog offers a unique lipophilic profile that can significantly influence its pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing from experimental data on related biphenyl carboxylic acid derivatives to elucidate the key structural features governing their biological activity, with a focus on anticancer and anti-inflammatory applications.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the biphenyl rings and modifications to the carboxylic acid moiety. The following tables summarize the quantitative data from studies on analogous series of compounds, providing insights into the potential SAR of the 4'-butyl scaffold.
Anticancer Activity
The biphenyl scaffold is a common feature in molecules targeting various mechanisms in cancer progression. Studies on related biphenyl carboxylic acid derivatives suggest that modifications to the biphenyl core can significantly impact their cytotoxic and antiproliferative effects.
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Analogs
| Compound ID | R (Substitution on Biphenyl Core) | Cancer Cell Line | IC50 (µM) |
| 1a | Unsubstituted | MCF-7 | 10.14 ± 2.05[1] |
| MDA-MB-231 | 10.78 ± 2.58[1] | ||
| 1b | 4'-methyl | - | - |
| 1c | 4'-benzyloxy | MCF-7 | 9.92 ± 0.97[1] |
| MDA-MB-231 | 9.54 ± 0.85[1] | ||
| 2a | 4'-hydroxy (as carbothioamide) | HCT-116 | Comparable to Erlotinib[2][3] |
Note: The above data is for 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives (compounds 1a-1c) and a 4'-hydroxybiphenyl-4-carboxylic acid derivative (compound 2a), which serve as surrogates for understanding the potential impact of substitutions on the this compound scaffold.
From this data, we can infer a preliminary SAR:
-
Substitution at the 4'-position: The introduction of a benzyloxy group (compound 1c ) appears to slightly enhance the anticancer activity against both MCF-7 and MDA-MB-231 breast cancer cell lines compared to the unsubstituted analog (compound 1a ).[1] This suggests that lipophilic and potentially hydrogen-bond accepting groups at this position may be favorable. The presence of a 4'-butyl group would likely contribute to the lipophilicity and could influence binding to hydrophobic pockets in target proteins.
-
Modification of the Carboxylic Acid: The conversion of the carboxylic acid to a more complex side chain, such as a carbothioamide in conjunction with a 4'-hydroxy group (compound 2a ), can lead to potent cytotoxicity, potentially through a different mechanism of action like EGFR allosteric inhibition.[2][3]
Anti-inflammatory Activity
Biphenyl carboxylic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Table 2: In Vivo Anti-inflammatory Activity of Biphenyl-4-carboxamide Analogs
| Compound ID | R (Substitution on Amide) | % Inhibition of Edema (at 10 mg/kg) |
| 3a | Aryl hydrazone | Significant activity[4][5] |
| 3b | 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl | Significant activity[4][5] |
Note: The data is for biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, which are derivatives of the carboxylic acid group. This provides insight into how modifications at this position can influence anti-inflammatory effects.
The key SAR observations are:
-
Modification of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to complex amide derivatives, such as thiazolidinones, can result in significant in vivo anti-inflammatory activity.[4][5] This suggests that the acidic proton of the carboxylic acid is not strictly necessary for activity and that larger, more complex functionalities can be accommodated, likely interacting with different regions of the target enzyme.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Synthesis of Biphenyl Carboxylic Acid Analogs (Suzuki-Miyaura Coupling)
A general and versatile method for synthesizing substituted biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1]
-
Reaction Setup: In a reaction vessel, dissolve the appropriate bromophenyl carboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Addition of Reagents: Add the desired substituted boronic acid (1 equivalent) and a base such as potassium carbonate (K2CO3) (1 equivalent).
-
Catalyst: Add a catalytic amount of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (e.g., 0.02 equivalents).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell survival is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model to screen for acute anti-inflammatory activity.[4][5]
-
Animal Model: Use adult rats (e.g., Wistar rats) of either sex.
-
Compound Administration: Administer the test compounds orally at a specific dose (e.g., 10 mg/kg).
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a phlogistic agent, such as carrageenan solution, into the sub-plantar region of the rat's hind paw to induce localized edema.
-
Edema Measurement: Measure the paw volume at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Visualizing Relationships and Pathways
To better understand the relationships and potential mechanisms, the following diagrams are provided.
Caption: Putative Structure-Activity Relationship (SAR) map for this compound analogs.
Caption: A generalized workflow for the synthesis and biological evaluation of biphenyl carboxylic acid analogs.
Caption: Potential molecular targets and signaling pathways for biphenyl carboxylic acid analogs based on available literature.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
- 3. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 4. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Cross-Validation of Analytical Techniques for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a detailed cross-validation framework, complete with experimental protocols and performance data, to aid in the selection of the most suitable method for various research and development needs.
Introduction
This compound is a substituted aromatic carboxylic acid. Accurate and precise quantification of this and similar molecules is critical in drug discovery and development, from pharmacokinetic and metabolism studies to quality control of active pharmaceutical ingredients (APIs). The choice of analytical technique is pivotal and depends on factors such as required sensitivity, selectivity, sample matrix complexity, and throughput. This guide presents a cross-validation of HPLC-UV, LC-MS/MS, and GC-MS to ensure data integrity and consistency across different analytical platforms.
Comparative Performance Data
The performance of each analytical technique was evaluated based on key validation parameters. The following tables summarize the comparative data, which is representative of typical results obtained for the analysis of small molecule carboxylic acids in a biological matrix.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linear Range | 0.1 - 100 µg/mL | 1 - 5000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.997 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Accuracy (% Recovery) | 88 - 105% | 95 - 103% | 92 - 108% |
| Precision (RSD%) - Intra-day | < 5% | < 3% | < 6% |
| Precision (RSD%) - Inter-day | < 7% | < 4% | < 8% |
Table 3: Selectivity and Matrix Effect
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Selectivity | Moderate | High | High |
| Matrix Effect | Potential for interference | Can be significant but manageable with internal standards | Minimal after derivatization and extraction |
Experimental Protocols
Detailed methodologies for the analysis of this compound by HPLC-UV, LC-MS/MS, and GC-MS are provided below.
Sample Preparation (for Biological Matrix)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the respective mobile phase for HPLC-UV and LC-MS/MS analysis. For GC-MS, proceed to the derivatization step.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined through method development.
GC-MS Method (with Derivatization)
Carboxylic acids require derivatization to increase their volatility for GC analysis.
-
Derivatization: To the dried residue from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 150°C, ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the analytical techniques.
Caption: A flowchart illustrating the key steps in the cross-validation of HPLC-UV, LC-MS/MS, and GC-MS analytical methods.
Postulated Signaling Pathway: PPARγ Activation
While the specific biological targets of this compound are not extensively documented, its structural similarity to other lipophilic carboxylic acids that act as nuclear receptor ligands suggests a potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a simplified signaling pathway for PPARγ activation.
Caption: A diagram of the postulated PPARγ signaling pathway activated by this compound.
Conclusion
The cross-validation of analytical techniques for this compound demonstrates that the choice of method should be guided by the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where high sensitivity is not paramount.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, pharmacokinetic studies, and trace-level quantification in complex matrices.
-
GC-MS , following derivatization, provides high selectivity and is a valuable alternative, particularly for volatile and thermally stable derivatives, and can be useful for confirmatory analysis.
By understanding the performance characteristics and methodologies of each technique, researchers can confidently select the most appropriate analytical tool for their work, ensuring the generation of reliable and reproducible data.
comparative thermal stability of biphenyl carboxylic acid derivatives
A Comparative Guide to the Thermal Stability of Biphenyl Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the thermal stability of biphenyl carboxylic acid derivatives is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products and for the design of robust synthetic processes. This guide provides an objective comparison of the thermal stability of various biphenyl carboxylic acid derivatives, supported by available experimental data.
Comparative Thermal Stability Data
The thermal stability of biphenyl carboxylic acid derivatives is significantly influenced by the position of the carboxylic acid group and the nature of substituents on the biphenyl rings. Thermogravimetric analysis (TGA) is a standard technique used to evaluate thermal stability by measuring the change in mass of a sample as a function of temperature. Key parameters from TGA include the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).
A comparative study on europium (III) complexes incorporating the three isomers of biphenyl carboxylic acid revealed a clear trend in their thermal stability. The complex containing the 2-biphenylcarboxylate ligand was found to be the most thermally stable, with a decomposition temperature above 325 °C.[1] In contrast, the complex with the 4-biphenylcarboxylate ligand was the least thermally stable.[1] This suggests a potential inherent stability trend in the free ligands themselves.
General findings indicate that biphenyl carboxylic acids containing at least one ortho-carboxylic acid group are comparatively less stable than their isomers with only meta or para-carboxylic acid groups.[2][3]
Table 1: Thermal Decomposition Data for Biphenyl Carboxylic Acid Derivatives
| Compound | Decomposition Temperature (°C) | Method/Notes |
| Europium (III) tris(benzoate) bis(2-biphenylcarboxylate) | > 325 | TGA, Most stable isomer in the series.[1] |
| Europium (III) tris(benzoate) bis(3-biphenylcarboxylate) | - | TGA, Intermediate stability.[1] |
| Europium (III) tris(benzoate) bis(4-biphenylcarboxylate) | - | TGA, Least stable isomer in the series.[1] |
| Biphenyl-2-carboxylic acid | 340 - 400 | Decomposition via decarboxylation and ketonization.[4] |
| Biphenyl-2,2'-dicarboxylic acid | 340 - 400 | Decomposition via decarboxylation and ketonization.[4] |
Note: The data for the europium complexes reflects the stability of the coordinated biphenyl carboxylate ligands and provides a relative comparison of the isomers.
Experimental Protocols
The primary techniques for assessing the thermal stability of these compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This analysis provides information on decomposition temperatures, the presence of volatile components, and the overall thermal stability of the material.
Typical Experimental Conditions:
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 25 °C to 600 °C).
-
Atmosphere: Typically an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Crucible: An inert sample pan, such as alumina or platinum.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on melting points, phase transitions, and heats of reaction, which can be related to the thermal stability of the compound.
Typical Experimental Conditions:
-
Instrument: A differential scanning calorimeter.
-
Sample Size: 2-5 mg, encapsulated in an aluminum or hermetically sealed pan.
-
Heating Rate: A controlled linear heating rate, often 10 °C/min.
-
Temperature Range: Dependent on the expected thermal events.
-
Atmosphere: An inert atmosphere, such as nitrogen, is commonly used.
Decomposition Pathways
The thermal decomposition of biphenyl carboxylic acids primarily proceeds through two main pathways: decarboxylation and ketonization.[4]
-
Decarboxylation: This involves the loss of carbon dioxide (CO2) from the carboxylic acid group, leading to the formation of biphenyl.
-
Ketonization: This pathway involves an intramolecular reaction, specifically dehydration and ring-closure, to form fluorenone.
For biphenyl-2,2'-dicarboxylic acid, the decomposition can proceed through an initial decarboxylation to form biphenyl-2-carboxylic acid as an intermediate.[4]
Below is a visualization of the general decomposition pathways for biphenyl-2-carboxylic acid.
Experimental Workflow for Thermal Analysis
The logical workflow for characterizing the thermal stability of a novel biphenyl carboxylic acid derivative is outlined below.
References
- 1. Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes [mdpi.com]
- 2. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid Based Materials in Drug Discovery and Material Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of materials based on 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, a member of the versatile biphenyl carboxylic acid class of compounds. While direct efficacy data for this specific molecule is limited in publicly available research, this document evaluates its potential by comparing the performance of structurally similar derivatives and alternatives that have been investigated for various therapeutic and material science applications. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for future investigations.
Overview of Biphenyl Carboxylic Acids
Biphenyl and its derivatives are of significant interest in medicinal chemistry and material science due to their rigid, aromatic scaffold.[1][2][3] The introduction of a carboxylic acid functional group enhances the potential for biological activity and allows for further chemical modifications, making these compounds valuable intermediates in the synthesis of novel drugs and advanced materials.[1][3] Biphenyl carboxylic acid derivatives have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] In material science, they are utilized in the development of liquid crystals and high-performance polymers.[4]
Comparative Efficacy of Biphenyl Carboxylic Acid Derivatives
To evaluate the potential efficacy of this compound, this section presents quantitative data from studies on analogous compounds.
Anticancer Activity
A study on a series of synthesized biphenyl carboxylic acids investigated their in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results, measured as the half-maximal inhibitory concentration (IC50), are summarized below. Tamoxifen was used as a standard reference drug.
| Compound | Substituent on Biphenyl Ring | IC50 (µM) against MCF-7 | IC50 (µM) against MDA-MB-231 |
| 3a | None | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard Drug | Not Reported | Not Reported |
| Table 1: In vitro anticancer activity of biphenyl carboxylic acid derivatives.[1] |
Antifungal Activity
The antifungal potential of esters derived from biphenyl-4-carboxylic acid was evaluated against pathogenic Candida species. The data for the butyl ester, which is structurally closest to the topic compound, is presented below.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Butyl [1,1'-biphenyl]-4-carboxylate | Candida albicans (ATCC-76485) | >1024 |
| Candida albicans (LM-111) | >1024 | |
| Candida tropicalis (ATCC- 13803) | >1024 | |
| Candida tropicalis (LM-14) | >1024 | |
| Table 2: Antifungal activity of Butyl [1,1'-biphenyl]-4-carboxylate.[5] |
Note: While the MIC values were high, indicating low activity for this specific ester, other derivatives in the same study showed moderate activity, suggesting that structural modifications can significantly impact efficacy.
URAT1 Inhibition for Hyperuricemia
Novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of urate transporter 1 (URAT1), a target for treating hyperuricemia and gout.
| Compound | IC50 (µM) against human URAT1 |
| A1 | 0.93 |
| B21 | 0.17 |
| Benzbromarone (Clinical Drug) | Not specified, but A1 and B21 are comparable or superior |
| Table 3: URAT1 inhibitory activity of biphenyl carboxylic acid derivatives.[6] |
Experimental Protocols
This section provides a summary of the methodologies used in the cited studies to enable reproducibility and further investigation.
Synthesis of Biphenyl Carboxylic Acid Derivatives (Anticancer Study)
The synthesis of the biphenyl carboxylic acid derivatives involved a Suzuki-Miyaura cross-coupling reaction.[1]
-
Reactants : 1-(4-bromophenyl)cyclopropane-1-carboxylic acid and various substituted boronic acids.[1]
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[1]
-
Solvent and Base : A mixture of 1,4-dioxane and water (4:1) with potassium carbonate (K2CO3).[1]
-
Procedure : The reactants, base, and catalyst were combined in the solvent and stirred at 80°C for 16 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC).[1]
-
Purification : After the reaction, the mixture was diluted with water, extracted with ethyl acetate, and the crude product was purified by column chromatography.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against MCF-7 and MDA-MB-231 breast cancer cell lines was determined using the MTT assay.
-
Cell Seeding : Cells were seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment : The cells were treated with different concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition : MTT reagent was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization : The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the biphenyl-4-carboxylic acid esters was determined using the broth microdilution method.[5]
-
Compound Preparation : The test compounds were dissolved in dimethylsulfoxide (DMSO) and Tween 80, then serially diluted in a 96-well microtiter plate.[5]
-
Inoculum Preparation : Fungal strains (Candida spp.) were cultured and diluted to a standardized concentration.[5]
-
Incubation : The prepared fungal inoculum was added to each well of the microtiter plate containing the compound dilutions and incubated.
-
MIC Determination : The MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth. The tests were performed in duplicate.[5]
Signaling Pathways and Mechanisms of Action
While the exact signaling pathway for this compound is not documented, research on similar compounds provides insights into potential mechanisms. For instance, certain biphenyl carboxylic acid derivatives act as antiresorptive agents by inhibiting the RANKL-induced phosphorylation of IκB in osteoclasts, which in turn suppresses osteoclast formation and induces apoptosis.[7]
Conclusion
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. jocpr.com [jocpr.com]
- 6. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Peer-Reviewed Analytical Methods for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established peer-reviewed analytical methodologies for the characterization and quantification of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and performance of this compound in research and development. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols, comparative performance data, and visual workflows are presented to aid in methodological selection.
Comparison of Analytical Methods
The three principal analytical techniques—HPLC, GC-MS, and qNMR—each offer distinct advantages for the analysis of this compound. HPLC is a versatile and robust method for routine purity testing and quantification. GC-MS, while requiring a derivatization step to enhance volatility, provides excellent sensitivity and structural confirmation. Quantitative NMR stands out as a primary ratio method, offering high precision for purity determination without the need for a specific reference standard of the analyte.
Data Presentation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Use | Quantification, Purity Assessment, Impurity Profiling | Trace-level Quantification, Impurity Identification | Absolute Purity Determination, Quantification |
| Sample Preparation | Simple dissolution in a suitable solvent | Derivatization required (e.g., silylation, esterification) | Precise weighing and dissolution with an internal standard |
| Selectivity | Good to Excellent (tunable with column and mobile phase) | Excellent (based on both retention time and mass spectrum) | Excellent (based on unique chemical shifts) |
| Sensitivity | Good (ng range with UV detection) | Excellent (pg to fg range with selected ion monitoring) | Moderate (µg to mg range) |
| Precision (RSD) | < 2% | < 5%[1] | < 1%[2] |
| Accuracy | High (typically 98-102%) | High (dependent on derivatization efficiency) | Very High (primary method) |
| Throughput | High | Moderate (due to derivatization and longer run times) | Moderate |
| Key Advantages | Robust, widely available, versatile for various impurities. | High sensitivity and specificity for structural confirmation. | No need for a specific analyte reference standard, non-destructive. |
| Key Disadvantages | Lower sensitivity than GC-MS for some applications. | Derivatization adds complexity and potential for error. | Lower sensitivity, requires specialized equipment and expertise. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of biphenyl carboxylic acids and related aromatic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% formic acid) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Data (Representative for similar compounds):
-
Linearity: Correlation coefficient (r²) > 0.999[4]
-
Precision (RSD): Within-day and between-day precision < 2%[4]
-
Limit of Quantification (LOQ): Typically in the range of 0.1-0.5 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is mandatory for GC-MS analysis. Silylation is a common and effective approach.
Instrumentation:
-
GC system with a mass selective detector (MSD)
-
Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Protocol (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Validation Data (Representative for derivatized aromatic acids):
-
Linearity: Wide concentration range (e.g., 25–3000 ng/mL).[1]
-
Limit of Detection (LOD): 12.5–50 ng/mL.[1]
-
Limit of Quantification (LOQ): 25–100 ng/mL.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H detection.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a single-pulse experiment.
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).[5]
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Performance Characteristics:
References
- 1. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 2. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. rssl.com [rssl.com]
- 7. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on guidelines for structurally similar compounds, such as 4-biphenyl carboxylic acid, and should be adapted to meet all local, state, and federal regulations.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the following personal protective equipment is used to minimize exposure.
| Protective Equipment | Specification |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance.[1][2] |
| Respiratory Protection | In case of insufficient ventilation, wear a dust mask or respirator tested and approved under appropriate government standards.[1][2] |
II. Spill Management and Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. For major spills, alert the fire brigade and inform them of the location and nature of the hazard.
-
Containment : Prevent the spillage from entering drains, sewers, or water courses.
-
Cleanup :
-
For Dry Spills : Use dry cleanup procedures and avoid generating dust.[2] Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[2]
-
For Wet Spills : Vacuum or shovel up the material and place it in a labeled container for disposal. Wash the area with large amounts of water, and prevent runoff from entering drains.[2]
-
-
Decontamination : Thoroughly decontaminate all equipment used for cleanup after use.
III. Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable environmental regulations.
-
Waste Collection : Place the waste material in a suitable, closed, and labeled container.[1]
-
Disposal Route : Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local regulations.[2] Do not let the product enter drains.[1]
-
Recycling : Whenever possible, recycling should be considered. Consult the manufacturer or local waste management authority for recycling options.[3]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
Essential Safety and Handling Guide for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for the parent compound, Biphenyl-4-carboxylic acid, and general best practices for handling similar chemical substances.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | ChemScene |
| Molecular Weight | 254.32 | ChemScene |
| Appearance | Beige solid | Fisher Scientific[1] |
| Melting Point | 223 - 228 °C / 433.4 - 442.4 °F | Fisher Scientific[1] |
| Hazards | Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation. | Fisher Scientific[1][2] |
Immediate Safety Protocols
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. A safety shower and eyewash station should be readily accessible.
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required when handling this compound.
| Body Part | PPE Required | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards are mandatory to protect against dust particles and splashes.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[3][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[6] Use proper glove removal technique to avoid skin contact.[6] |
| Body | Laboratory Coat | A long-sleeved laboratory coat should be worn at all times to protect the skin and clothing.[3] Ensure the lab coat is fully buttoned. |
| Respiratory | Respirator (if necessary) | If engineering controls (like a fume hood) are insufficient to control airborne dust, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter is required.[2][3] |
| Feet | Closed-Toe Shoes | Appropriate closed-toe and closed-heel shoes must be worn to protect the feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items. Ensure the chemical fume hood is functioning correctly.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust. Use a spatula or other appropriate tool for transfers. Avoid generating dust.
-
In Solution : If working with the compound in solution, handle it with the same level of precaution, being mindful of potential splashes.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[6] Decontaminate the work surface.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[1][6]
-
Solid Waste : Collect solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.
-
Unused Product : Do not dispose of the chemical down the drain.[6] Leave the chemical in its original container for waste collection.[6]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[6]
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For minor spills, use a dry clean-up procedure. Gently sweep or vacuum the solid material, avoiding dust generation. Place the collected material into a labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]
Visualized Workflow: PPE Selection
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
